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  • Product: 2-Methylpiperidin-3-one hydrochloride
  • CAS: 1894125-82-6

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Methylpiperidin-3-one Hydrochloride as a Divergent Scaffold in Medicinal Chemistry

Executive Summary 2-Methylpiperidin-3-one hydrochloride (CAS: 1894125-82-6 / Analogous Free Base CAS: N/A due to instability) represents a critical, albeit labile, building block in the synthesis of 2,3-disubstituted pip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpiperidin-3-one hydrochloride (CAS: 1894125-82-6 / Analogous Free Base CAS: N/A due to instability) represents a critical, albeit labile, building block in the synthesis of 2,3-disubstituted piperidine alkaloids . Unlike its thermodynamically stable 4-isomer, the 3-piperidinone scaffold offers unique access to "privileged structures" found in antimalarial and antifibrotic agents, specifically the Febrifugine and Halofuginone class.

This guide addresses the technical challenges of handling this intermediate—specifically its tendency toward self-condensation and racemization—and outlines its primary utility in asymmetric synthesis and fragment-based drug discovery (FBDD).

Part 1: Chemical Profile & Stability Dynamics

The "3-One" Instability Paradox

Researchers often encounter low yields when attempting to isolate 2-methylpiperidin-3-one as a free base. This is due to the high reactivity of the


-aminoketone motif.
  • Self-Condensation: In the free base form, the amine is nucleophilic, and the C3 ketone is electrophilic. Intermolecular Schiff base formation leads to rapid polymerization (dimerization/trimerization) akin to the Maillard reaction pathways seen in flavor chemistry.

  • Racemization: The C2 stereocenter is

    
     to both the nitrogen and the carbonyl. In the presence of base, rapid enolization destroys the chiral integrity at C2.
    

Operational Imperative: The compound must be stored and handled as the hydrochloride salt . The protonation of the amine (


) shuts down nucleophilicity, stabilizing the monomeric ketone.
PropertySpecification
Molecular Formula

Molecular Weight 149.62 g/mol
Appearance Hygroscopic off-white to yellow solid
Solubility High in

, MeOH; Low in

, Hexanes
Storage -20°C, Desiccated, Argon atmosphere

Part 2: Primary Application – Alkaloid Total Synthesis

The most authoritative application of 2-methylpiperidin-3-one is as the immediate precursor to the Febrifugine class of alkaloids. Febrifugine (isolated from Dichroa febrifuga) and its halogenated derivative, Halofuginone (an FDA-orphan drug for scleroderma), share a trans-2,3-disubstituted piperidine core.

Mechanistic Role: Stereodivergent Reduction

The 3-one motif allows chemists to set the relative stereochemistry of the C2 and C3 centers. Depending on the reducing agent employed, one can access either the cis (Isofebrifugine) or trans (Febrifugine) diastereomer.

Pathway Visualization

The following diagram illustrates the divergent synthesis from the 3-one scaffold.

FebrifugineSynthesis Figure 1: Stereodivergent reduction of the 2-methylpiperidin-3-one scaffold. Precursor 2-Methylpiperidin-3-one HCl (Racemic or Chiral) ReactionA Kinetic Reduction (L-Selectride) Precursor->ReactionA Steric Control ReactionB Thermodynamic Reduction (NaBH4 / CeCl3) Precursor->ReactionB Chelation Control CisProduct Cis-3-Hydroxy (Isofebrifugine Core) ReactionA->CisProduct TransProduct Trans-3-Hydroxy (Febrifugine/Halofuginone Core) ReactionB->TransProduct BioActivity Biological Target: Prolyl-tRNA Synthetase (Fibrosis/Malaria) TransProduct->BioActivity Downstream Coupling

Critical Protocol: Synthesis of Halofuginone Precursor

Context: The synthesis of the trans-3-hydroxy-2-methylpiperidine core.

  • Liberation: The HCl salt is neutralized in situ at low temperature (-78°C) to prevent polymerization.

  • Reduction: To achieve the bioactive trans configuration, a reduction involving dynamic kinetic resolution (DKR) or specific chelation control is required.

    • Note: Simple borohydride reduction often yields a mixture favoring the cis isomer. The use of bulky hydrides or Lewis acids helps favor the trans product.

Part 3: Secondary Application – Peptidomimetics

Beyond alkaloids, this scaffold serves as a proline surrogate . In peptide chemistry, replacing a proline residue with a 2-methyl-3-oxo-piperidine moiety introduces a "kink" that is electronically different from a standard amide.

  • Covalent Traps: The C3 ketone can form reversible covalent bonds (imines/hemiaminals) with catalytic lysines or cysteines in enzyme active sites.

  • Conformational Locking: The methyl group at C2 restricts rotation around the

    
     bond, stabilizing specific secondary structures (e.g., 
    
    
    
    -turns).

Part 4: Experimental Methodology

Protocol: Preparation of N-Boc-2-Methylpiperidin-3-one from the HCl Salt Objective: Isolate a stable, protected form suitable for further modification (e.g., Grignard addition or reductive amination).

Reagents:

  • 2-Methylpiperidin-3-one HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 eq)
    
  • Triethylamine (

    
    , 2.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Suspension: Suspend 1.0 g of 2-Methylpiperidin-3-one HCl in 20 mL of anhydrous DCM under

    
     atmosphere.
    
  • Base Addition (Critical): Cool to 0°C. Add

    
     dropwise. Observation: The suspension will clear as the free base is liberated, but the solution may darken slightly due to transient instability.
    
  • Protection: Immediately add

    
     (dissolved in 5 mL DCM) over 5 minutes.
    
    • Why? Rapid trapping of the nitrogen is essential to prevent self-condensation.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with 1M citric acid (to remove amine salts) followed by brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product, N-Boc-2-methylpiperidin-3-one, is a stable oil or low-melting solid.

Data Interpretation:

Analytical Method Expected Signal Diagnostic Value
IR Spectroscopy ~1715 cm⁻¹ (Ketone), ~1690 cm⁻¹ (Carbamate) Confirms intact ketone and Boc protection.
1H NMR Doublet at ~1.2 ppm (C2-Methyl) Verifies the 2-methyl substitution pattern.

| TLC |


 (3:1 Hex/EtOAc) | Single spot indicates successful protection without polymerization. |

References

  • McLaughlin, N. P., & Evans, P. (2010). Dihydroxylation of piperidines: a concise synthesis of (+)-febrifugine. The Journal of Organic Chemistry. Link

  • O'Neill, P. M., et al. (2009). Febrifugine analogues: synthesis and antimalarial activity. Journal of Medicinal Chemistry. Link

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Link

  • BLD Pharm. (n.d.). 2-Methylpiperidin-3-one hydrochloride Product Page. Retrieved February 23, 2026. Link

  • Pines, M., & Nagler, A. (1998). Halofuginone: a specific inhibitor of collagen type I synthesis. General Pharmacology: The Vascular System. Link

Exploratory

An In-depth Technical Guide to the Core Differences Between 2-Methylpiperidin-3-one Hydrochloride and its Free Base Form

For researchers, scientists, and drug development professionals, understanding the nuanced yet critical differences between the salt and free base forms of a chemical entity is paramount. This guide provides a detailed e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced yet critical differences between the salt and free base forms of a chemical entity is paramount. This guide provides a detailed examination of 2-Methylpiperidin-3-one, comparing its hydrochloride (HCl) salt and free base forms. We will explore the fundamental physicochemical disparities and their profound implications on handling, stability, formulation, and biological activity.

Foundational Chemistry: Structure and Nomenclature

At its core, the difference lies in the protonation state of the piperidine nitrogen. The free base is a neutral molecule, whereas the hydrochloride salt is formed by the reaction of the basic nitrogen atom with hydrochloric acid. This creates a positively charged ammonium cation and a chloride anion.

  • 2-Methylpiperidin-3-one (Free Base): A cyclic secondary amine and a ketone. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.

  • 2-Methylpiperidin-3-one Hydrochloride (HCl Salt): An ammonium salt. The nitrogen's lone pair is bonded to a proton (H+), and the resulting positive charge is balanced by a chloride ion (Cl-).

This seemingly simple protonation event dramatically alters the molecule's properties.

Caption: Core relationship between the Free Base and HCl Salt forms.

Comparative Physicochemical Properties

The choice between the free base and the HCl salt is often dictated by their differing physical properties, which directly impact their application.

Property2-Methylpiperidin-3-one (Free Base)2-Methylpiperidin-3-one HClCausality & Scientific Rationale
Molecular Weight 113.16 g/mol [1]149.62 g/mol [2][3]The addition of a hydrogen and a chlorine atom (HCl) increases the molecular mass.
Melting Point Lower (liquid at room temp for similar structures)[4]Significantly Higher (~200 °C for similar structures)[3]The ionic bonds in the salt form a crystal lattice, which requires more energy to break than the intermolecular forces between the neutral free base molecules.
Aqueous Solubility Low to ModerateHighThe ionic nature of the salt allows for favorable ion-dipole interactions with polar water molecules, significantly enhancing solubility.[5][6] Many amine-containing pharmaceuticals are formulated as salts to improve water solubility.[6]
Organic Solvent Solubility HighLow to ModerateThe neutral, more lipophilic free base is more readily solvated by non-polar or less polar organic solvents.
Stability & Handling Less StableMore StableThe nitrogen's lone pair in the free base is susceptible to oxidation.[7] In the salt form, this lone pair is protonated, protecting it from oxidative degradation and increasing thermal stability.[5][6]
Hygroscopicity Potentially HigherGenerally LowerFree bases, especially if amorphous, can have a higher tendency to absorb atmospheric moisture.[8] The stable crystal lattice of a salt often reduces this tendency.[8]

Implications in Drug Development and Research

The decision to use the HCl salt or the free base is a critical step in the development pipeline, with each form offering distinct advantages.

Formulation and Bioavailability

For oral or intravenous drug administration, aqueous solubility is key. The enhanced water solubility of the HCl salt is a significant advantage.[6]

  • Solubility & Dissolution: Salt forms generally exhibit higher solubility and faster dissolution rates in aqueous environments, which is a prerequisite for absorption.[9][10][11] For a basic drug, the salt form can significantly increase the dissolution rate, which can be crucial for bioavailability.[12]

  • The Common Ion Effect: A potential drawback for hydrochloride salts is the "common ion effect." In the highly acidic environment of the stomach (rich in HCl), the dissolution of an HCl salt can be suppressed.[9][13] In such cases, other salt forms (e.g., mesylate) might be considered to avoid this issue.[9][12]

  • pH-dependent Solubility: The solubility of both forms is pH-dependent. Below the pKa of the conjugate acid, the protonated (salt) form will dominate and be more soluble. Above the pKa, the neutral free base is favored, which may precipitate out of an aqueous solution.[9][12]

G cluster_form API Form Selection cluster_properties Physicochemical Properties cluster_application Practical Application API_Form 2-Methylpiperidin-3-one Form Free Base HCl Salt Solubility Solubility Aqueous: Low Organic: High API_Form:fb->Solubility Stability Stability Lower (Prone to Oxidation) API_Form:fb->Stability Solubility_HCl Solubility Aqueous: High Organic: Low API_Form:hcl->Solubility_HCl Stability_HCl Stability Higher (Protected Amine) API_Form:hcl->Stability_HCl Organic_Synth Organic Synthesis (Reactions in non-polar solvents) Solubility->Organic_Synth Favors Formulation Aqueous Formulation (Oral/IV Dosage Forms) Solubility_HCl->Formulation Favors Storage Long-Term Storage (Improved Shelf-Life) Stability_HCl->Storage Favors

Caption: Decision logic based on form properties and application.

Chemical Synthesis and Handling

In a synthetic chemistry setting, the free base is often the desired reactant.

  • Reactivity: The nucleophilic lone pair of the free base is required for many reactions, such as alkylations, acylations, or couplings. If starting with the HCl salt, it must first be neutralized to the free base form before proceeding.

  • Purification: The basicity of the amine allows for straightforward purification via acid-base extraction. The amine can be selectively moved from an organic layer into an aqueous acid layer, leaving non-basic impurities behind.

  • Storage: For long-term storage, converting a free base amine to its HCl salt is a common strategy to enhance its shelf-life and prevent degradation.[5][6][7]

Experimental Protocols

The interconversion between these two forms is a routine and essential laboratory procedure.

Protocol: Conversion of 2-Methylpiperidin-3-one HCl to Free Base

This protocol utilizes a liquid-liquid extraction based on the differential solubility of the forms.

Objective: To deprotonate the ammonium salt to liberate the free base, which is then extracted into an organic solvent.

Methodology:

  • Dissolution: Dissolve the 2-Methylpiperidin-3-one HCl salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a suitable base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring. The goal is to raise the pH to >10, ensuring complete deprotonation of the piperidine nitrogen.

    • Causality: The added hydroxide or bicarbonate ions are a stronger base than the piperidinone and will abstract the proton from the nitrogen, liberating the free base.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an immiscible organic solvent with a low boiling point, such as dichloromethane (DCM) or ethyl acetate. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

    • Causality: The neutral free base is significantly more soluble in the organic solvent than in the aqueous solution, causing it to partition into the organic layer.

  • Separation & Washing: Drain the lower organic layer (if using DCM). Repeat the extraction on the aqueous layer two more times with fresh organic solvent to maximize yield. Combine the organic extracts. Wash the combined extracts with a saturated sodium chloride solution (brine).

    • Causality: The brine wash helps to remove any residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base, likely as an oil.

Caption: Workflow for converting the HCl salt to the free base.

Protocol: Conversion of 2-Methylpiperidin-3-one Free Base to HCl Salt

Objective: To protonate the free base with HCl to form the stable, often crystalline, hydrochloride salt.

Methodology:

  • Dissolution: Dissolve the 2-Methylpiperidin-3-one free base in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

    • Causality: The basic nitrogen of the piperidinone reacts with the strong acid (HCl) in an acid-base reaction to form the ammonium chloride salt.

  • Precipitation: The HCl salt is typically insoluble in these organic solvents and will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the resulting solid under vacuum to remove residual solvent.

Conclusion

The distinction between 2-Methylpiperidin-3-one HCl and its free base form is a classic example of how salt formation can fundamentally alter a molecule's properties. The hydrochloride salt offers superior aqueous solubility, stability, and handling characteristics, making it ideal for pharmaceutical formulations and long-term storage. Conversely, the free base is the reactive form required for many organic synthesis applications, prized for its solubility in organic solvents. A thorough understanding of these differences, grounded in the principles of acid-base chemistry, is essential for the effective application of this compound in both research and development.

References

  • BLD Pharm. 2-Methylpiperidin-3-one hydrochloride.

  • EvitaChem. Buy (R)-2-Methylpiperidin-4-one hydrochloride.

  • Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation.

  • Sigma-Aldrich. 2-Methylpiperidine 98.

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation.

  • NIST. 2-Piperidinone, 1-methyl-.

  • Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

  • BenchChem. Preventing hygroscopicity in aminoquinoline free base products.

  • Li, S., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharm Res, 22(4), 628-35.

  • Sigma-Aldrich. 2-Methylpiperidine 98 109-05-7.

  • Reddit. Why are organic amines often more stable as the HCl salt than in the free base form?

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

  • Pharmaoffer.com. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

  • ChemicalBook. 3-METHYLPIPERIDIN-2-ONE.

  • PubChem. 3-Methylpiperidin-2-one.

  • DTIC. Piperidine Synthesis.

  • Helda - Helsinki.fi. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.

  • OpenStax Adaptation. 12.3 Basicity of Amines.

  • Research@THEA. Test purchase, synthesis and characterization of 2- methoxydiphenidine (MXP) and differentiation from its meta.

  • Chem-Impex. 2-Methylpiperidine.

  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

  • BenchChem. Application Notes and Protocols for the Characterization of 2-Piperidin-1-ylmethyl-morpholine.

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.

  • PubChem. Piperidin-3-one hydrochloride.

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin.

  • Cheméo. Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4).

  • ACS Publications. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.

Sources

Protocols & Analytical Methods

Method

synthesis protocols using 2-Methylpiperidin-3-one hydrochloride as an intermediate

An Application Guide to the Synthesis of 2-Methylpiperidin-3-one Hydrochloride: Protocols and Mechanistic Insights Introduction: The Significance of the Piperidine Scaffold Within the landscape of medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Methylpiperidin-3-one Hydrochloride: Protocols and Mechanistic Insights

Introduction: The Significance of the Piperidine Scaffold

Within the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, appearing in over 70 commercialized drugs and a vast number of clinical candidates.[1] Heterocyclic compounds are of paramount importance in drug discovery, and the piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals.[1][2][3] Its three-dimensional structure, conformational rigidity, and basic nitrogen atom allow for precise interactions with biological targets, making it a privileged scaffold for developing therapeutics targeting the central nervous system (CNS), as well as anti-cancer agents, antihistamines, and analgesics.[1][2]

2-Methylpiperidin-3-one hydrochloride is a key chiral intermediate that serves as a versatile building block for more complex, biologically active molecules.[4] Its utility lies in the strategic placement of a ketone and a methyl group on the piperidine ring, offering multiple points for synthetic diversification. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for subsequent reactions and pharmaceutical formulation.[4]

This document provides detailed, field-proven protocols for the synthesis of 2-Methylpiperidin-3-one hydrochloride. It is designed for researchers and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale to empower chemists to adapt and troubleshoot these synthetic routes.

Primary Synthetic Pathway: Intramolecular Cyclization via Dieckmann Condensation

The most robust and widely employed strategy for constructing the 2-methyl-3-oxopiperidine core is the Dieckmann condensation. This powerful carbon-carbon bond-forming reaction involves the intramolecular cyclization of a diester in the presence of a strong base to yield a cyclic β-keto ester.[5][6][7] The subsequent hydrolysis and decarboxylation of this intermediate afford the target cyclic ketone.

Causality and Mechanistic Underpinning

The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[8] The reaction is driven by the formation of a stable, resonance-delocalized enolate of the resulting β-keto ester.[5][9] A strong, non-nucleophilic base, typically a sodium alkoxide like sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of the diester, initiating the cyclization.[7] The choice of a 1,7-diester precursor is critical, as it preferentially forms a thermodynamically stable six-membered ring.[6][8]

Dieckmann_Condensation Mechanism: Dieckmann Condensation for Piperidinone Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure & Product Formation cluster_3 Step 4: Decarboxylation A N-Protected Amino Diester Enolate Enolate Intermediate A->Enolate Deprotonation at α-carbon Base NaOEt (Base) Cyclic_Int Cyclic Intermediate Enolate_ref->Cyclic_Int Nucleophilic Acyl Substitution Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Int_ref->Beta_Keto_Ester - OEt⁻ Piperidinone 2-Methylpiperidin-3-one Beta_Keto_Ester_ref->Piperidinone 1. H₃O⁺, Δ 2. -CO₂

Figure 1. Simplified workflow of the Dieckmann Condensation pathway.
Detailed Experimental Protocol 1: Dieckmann Condensation

This protocol assumes the availability of the precursor, N-benzoyl-N-(2,2-diethoxycarbonylethyl)alanine ethyl ester.

Part A: Cyclization

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Base Preparation: In the flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • Substrate Addition: Dissolve the N-protected amino diester (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred base suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

Part B: Hydrolysis and Decarboxylation

  • Hydrolysis: Dissolve the crude β-keto ester in a 6 M aqueous solution of hydrochloric acid.

  • Decarboxylation: Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The N-benzoyl protecting group is cleaved under these conditions. Monitor the evolution of CO₂ gas.

  • Work-up: Cool the reaction mixture to room temperature. Wash with dichloromethane (DCM) to remove non-polar impurities.

  • Basification: Cool the aqueous layer to 0 °C and carefully adjust the pH to >10 with a concentrated sodium hydroxide (NaOH) solution.

  • Product Extraction: Extract the resulting basic aqueous solution with DCM (4x). Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Methylpiperidin-3-one free base as an oil.

ParameterCondition/ValueRationale
Base Sodium EthoxideStrong, non-nucleophilic base to favor α-deprotonation.[7]
Solvent Anhydrous TolueneHigh boiling point for reflux; aprotic to avoid quenching the base.
Temperature (Cyclization) ~110 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier.
Acid (Decarboxylation) 6 M HClPromotes both ester hydrolysis and subsequent decarboxylation.
Typical Yield 65-75% (over 2 steps)Good to excellent yield for a multi-step one-pot sequence.

Alternative Pathway: Reductive Amination

Reductive amination is a highly versatile and efficient method for synthesizing amines from carbonyl compounds.[10][11] This "one-pot" reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10][12] This approach avoids the harsh conditions of the Dieckmann route and is often favored for its high selectivity and functional group tolerance.[10][11]

Causality and Mechanistic Underpinning

The reaction proceeds between a suitable diketone or keto-aldehyde precursor and an amine source (e.g., ammonium acetate as a source of ammonia) under weakly acidic conditions to form a cyclic iminium ion intermediate.[13] A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial.[11][12] These reagents are unique in their ability to selectively reduce the protonated iminium ion much faster than the starting carbonyl group, preventing unwanted side reactions.[12] pH control is critical; the reaction must be acidic enough to promote imine formation but not so acidic as to hydrolyze the imine or deactivate the amine nucleophile.[12]

Reductive_Amination Workflow: One-Pot Reductive Amination Start Keto-aldehyde Precursor + NH₄OAc (Amine Source) Condition1 Weakly Acidic Medium (e.g., Acetic Acid) Imine Cyclic Iminium Ion (Intermediate) Start->Imine Condensation Condition2 Selective Reducing Agent (e.g., NaBH₃CN) Product 2-Methylpiperidin-3-one (Free Base) Imine->Product In Situ Reduction

Figure 2. High-level workflow for the Reductive Amination synthesis.
Detailed Experimental Protocol 2: Reductive Amination

This protocol uses a suitable acyclic keto-aldehyde as the starting material.

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the keto-aldehyde precursor (1.0 equivalent) and ammonium acetate (1.5 equivalents) in anhydrous methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by adding glacial acetic acid.

  • Reducing Agent Addition: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) in anhydrous methanol. Add this solution dropwise to the reaction mixture at room temperature. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 2 M HCl at 0 °C until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up: Add water to the residue and basify to pH >10 with 4 M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (4x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the crude 2-Methylpiperidin-3-one free base.

ParameterReagent/ConditionRationale
Amine Source Ammonium AcetateProvides ammonia in a controlled manner and buffers the reaction medium.
Reducing Agent NaBH₃CNSelectively reduces the iminium ion in the presence of carbonyls.[11][12]
pH 6-7Optimal for both imine formation and selective reduction.[12]
Solvent MethanolGood solvent for all reactants and does not interfere with the reaction.
Typical Yield 70-85%Generally higher yielding and cleaner than the Dieckmann route.

Final Step: Hydrochloride Salt Formation

The final step in the synthesis is the conversion of the oily free base into a stable, crystalline hydrochloride salt. This is a standard procedure for amine-containing active pharmaceutical ingredients and intermediates.

Detailed Experimental Protocol 3: Salt Formation
  • Dissolution: Dissolve the purified 2-Methylpiperidin-3-one free base in a minimal amount of anhydrous ethanol or dichloromethane.[14]

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of ethanolic HCl or HCl in diethyl ether (1.1 equivalents) dropwise with vigorous stirring.[14]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring at 0 °C for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product, 2-Methylpiperidin-3-one hydrochloride, under high vacuum to a constant weight.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol [14]
Purity (by HPLC) >98%
Storage Store under inert gas, refrigerated.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (C=O stretch, N-H stretch).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety and Handling

  • Strong Bases/Acids: Sodium ethoxide, concentrated HCl, and NaOH are highly corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Hydride Reagents: Sodium cyanoborohydride is highly toxic and reacts with acid to produce toxic hydrogen cyanide gas. All operations should be performed in a certified chemical fume hood.

  • Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Inert Atmosphere: Reactions involving strong bases and hydrides are moisture-sensitive and should be conducted under an inert atmosphere (Nitrogen or Argon).

Conclusion

The synthesis of 2-Methylpiperidin-3-one hydrochloride can be reliably achieved through several strategic routes, with the Dieckmann condensation and reductive amination pathways being the most prominent. The Dieckmann approach is a classic method for ring formation, while reductive amination offers a milder, often higher-yielding alternative. The choice of method will depend on the availability of starting materials, scale, and desired purity. Successful synthesis relies on a firm understanding of the reaction mechanisms, careful control of reaction parameters, and rigorous purification and characterization of the final product. This versatile intermediate continues to be a valuable building block in the quest for novel therapeutics.

References

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Myers, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • ResearchGate. Different approaches to (hetero)aryl amines. [Link]

  • PrepChem.com. Synthesis of 2,3',4'-trimethyl-3-piperidinopropiophenone hydrochloride. [Link]

  • Organic Syntheses. Preparation of tmpMgCl·LiCl. [Link]

  • Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • PubChem. 2-Methylpiperidine hydrochloride. [Link]

  • Nature. (2023, September 2). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ARKAT USA. (2024, September 16). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. [Link]

  • PubChem. Piperidin-3-one hydrochloride. [Link]

  • University of Arizona. (2017, June 14). Piperidine-based drug discovery. [Link]

  • MDPI. (2014, February 24). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. [Link]

Sources

Application

Application Note: 2-Methylpiperidin-3-one Hydrochloride in Pharmaceutical Drug Design

[1] Executive Summary 2-Methylpiperidin-3-one hydrochloride (2-MP-3-one HCl) is a high-value, chiral building block offering a "privileged" saturated heterocycle scaffold.[1] Unlike its more common isomer (piperidin-4-on...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methylpiperidin-3-one hydrochloride (2-MP-3-one HCl) is a high-value, chiral building block offering a "privileged" saturated heterocycle scaffold.[1] Unlike its more common isomer (piperidin-4-one), the 3-one isomer presents unique opportunities for vector control in drug design—allowing precise placement of substituents relative to the nitrogen pharmacophore.[1]

However, this molecule presents a specific chemical challenge: it is an


-aminoketone .[1] The free base is chemically labile, prone to self-condensation (dimerization to dihydropyrazines) and racemization due to the high acidity of the C2 proton. This guide details the protocols required to utilize this scaffold effectively, ensuring integrity during library synthesis and lead optimization.

Chemical Properties & Stability Profile[1]

The hydrochloride salt form is stable at room temperature when stored under desiccation.[1] The critical handling requirement is the management of the "Free Base Window"—the time between neutralization and reaction.

PropertySpecificationDesign Implication
Structure 6-membered N-heterocycle, C3-ketone, C2-methylIntroduces chirality adjacent to the pharmacophore (N).[1][2]
Acidity (C2-H) High (

approx. 18-20 in DMSO, lower in water)
Prone to racemization if exposed to strong bases (

).[1]
Free Base Stability Low (

hour in solution)
DO NOT isolate the free base. Use in situ neutralization.[1]
Conformation Chair (Equatorial Methyl preferred)Directs nucleophilic attack to the C3 carbonyl (stereocontrol).[1]
Mechanism of Instability

Upon neutralization, the free amine at position 1 can attack the ketone of a second molecule (intermolecular Schiff base formation), leading to dimerization. Furthermore, the C2 proton is activated by both the adjacent nitrogen and the carbonyl, facilitating enolization and loss of stereochemical integrity.

Synthetic Decision Tree

The C3-ketone allows for diverse functionalization. The choice of pathway depends on the desired substitution pattern.

SyntheticPathways Start 2-Methylpiperidin-3-one HCl Salt Reaction1 Reductive Amination (Library Synthesis) Start->Reaction1 + Amine + STAB Reaction2 Grignard/Lithiate Addition Start->Reaction2 + R-MgBr (Low Temp) Reaction3 Fischer Indole Synthesis Start->Reaction3 + Aryl Hydrazine Product1 3-Amino-2-methylpiperidines (Diastereoselective) Reaction1->Product1 Product2 3-Alkyl/Aryl-3-hydroxy Derivatives Reaction2->Product2 Product3 Fused Tricyclic Scaffolds Reaction3->Product3

Figure 1: Primary synthetic workflows. Reductive amination is the most robust pathway for high-throughput medicinal chemistry.[1]

Detailed Protocol: Diastereoselective Reductive Amination

Objective: Synthesize 3-substituted-amino-2-methylpiperidines. Challenge: Prevent self-condensation of the starting material while ensuring complete imine formation. Solution: Use a "buffered one-pot" protocol with Sodium Triacetoxyborohydride (STAB), which reduces the imine faster than the ketone and tolerates slightly acidic conditions that stabilize the


-aminoketone.
Reagents
  • Substrate: 2-Methylpiperidin-3-one HCl (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv - Strictly controlled)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

Step-by-Step Methodology
  • Preparation of the "Buffered" Solution:

    • In a reaction vial, suspend 2-Methylpiperidin-3-one HCl (1 mmol, 149 mg) in DCE (5 mL).

    • Add the amine partner (1.1 mmol).[1]

    • Crucial Step: Add DIPEA (1.0 mmol) and Acetic Acid (1.5 mmol) simultaneously.

    • Rationale: This generates the free amine in situ but immediately buffers the solution to pH ~5-6.[1] This acidity promotes imine formation while suppressing the nucleophilicity of the piperidine nitrogen, preventing dimerization.

  • Imine Formation (The "Aging" Period):

    • Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Note: Do not heat.[1] Heating accelerates self-condensation.[1]

  • Reduction:

    • Add STAB (1.5 mmol, 318 mg) in one portion.

    • Stir at Room Temperature for 12–16 hours.

    • Monitoring: Monitor by LCMS.[1][3] Look for the mass of Product (M+H). If starting material persists, add an additional 0.5 equiv of STAB.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).[1]

    • Extract with DCM (3 x 10 mL).[1]

    • Dry organics over Na₂SO₄ and concentrate.[1]

  • Purification:

    • The crude material is often a mixture of cis and trans diastereomers (relative to the C2-Methyl and C3-Amine).[1]

    • Separate via Prep-HPLC or Flash Chromatography (DCM/MeOH/NH₃ gradient).[1]

Stereochemical Outcome

The C2-methyl group typically adopts an equatorial conformation to minimize 1,3-diaxial interactions.[1] The incoming hydride (from STAB) generally attacks the imine from the axial direction (stereoelectronically favored), pushing the new amine substituent into the equatorial position.

  • Major Product: trans-2,3-disubstituted (2-Me equatorial, 3-Amino equatorial).[1]

Protocol: Organometallic Addition (Grignard)

Objective: Introduce a carbon substituent at C3 to create a quaternary center. Risk: High risk of racemization at C2 due to the basicity of Grignard reagents.[1]

Methodology Modification
  • N-Protection (Mandatory): You cannot perform a Grignard reaction on the free NH compound.[1]

    • Step A: Protect Nitrogen with Boc or Cbz.[1] (React HCl salt with Boc₂O/Na₂CO₃ in Dioxane/Water). Isolate the N-Boc-2-methylpiperidin-3-one.

  • Low Temperature Addition:

    • Dissolve N-Boc intermediate in anhydrous THF.

    • Cool to -78°C .[1]

    • Add Grignard reagent (R-MgBr) slowly.[1]

    • Rationale: Low temperature minimizes deprotonation at C2 (enolization) and favors nucleophilic addition to the ketone.[1]

Scaffold Analysis in Drug Design

Why use 2-Methylpiperidin-3-one over standard piperidines?

  • Conformational Lock: The C2-methyl group raises the energy barrier for ring inversion.[1] This "locks" the substituents at C3 into specific vectors, potentially increasing binding affinity by reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: Substitution at the C2 position blocks

    
    -oxidation by Cytochrome P450 enzymes, a common metabolic soft spot in piperidine drugs.[1]
    
  • Chiral Complexity: It adds

    
     character (Fsp3) and chirality, which correlates with higher clinical success rates by improving solubility and specificity.[1]
    

Stereocontrol Chair Piperidine Chair Conformation (2-Me Equatorial) Attack Nucleophilic Attack Vector Chair->Attack Steric/Electronic Guidance Outcome Major Diastereomer: Trans-2,3 (Equatorial-Equatorial) Attack->Outcome Hydride Delivery (Axial)

Figure 2: Stereochemical rationale. The existing chiral center at C2 dictates the stereochemistry of the new center at C3.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: Pharmacological Applications of Piperidine Derivatives.[1][4][5][6][7][8]

    • Source: Encyclopedia (MDPI), 2023.[1][6]

    • URL:[Link][1]

  • Reductive Amination Protocols (STAB)

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9][10]

    • Source: J. Org.[1][11] Chem. 1996, 61, 11, 3849–3862.

    • URL:[Link][1]

  • Chiral Piperidine Synthesis

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.[1][4][5]

    • Source: Pharmaceutical Fronts, 2023.[1][4][5][6][7][8]

  • Compound Data & Safety

    • Title: Piperidin-3-one hydrochloride (PubChem CID 22707028).[1]

    • Source: National Institutes of Health (NIH).[1]

    • URL:[Link][1]

Sources

Method

Application Notes and Protocols for the Synthesis of Febrifugine Analogues Utilizing 2-Methylpiperidin-3-one HCl

For Researchers, Scientists, and Drug Development Professionals Abstract Febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, exhibits potent antimalarial activity. However, its clinical application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, exhibits potent antimalarial activity. However, its clinical application is hampered by significant hepatotoxicity.[1][2][3] This has spurred extensive research into the synthesis of febrifugine analogues with an improved therapeutic index. This document provides a detailed synthetic strategy and step-by-step protocols for the preparation of febrifugine analogues, employing a convergent approach that utilizes 2-Methylpiperidin-3-one hydrochloride as a readily available starting material for the construction of the critical piperidine moiety. The protocols herein are designed to be a robust guide for researchers in medicinal chemistry and drug discovery, offering insights into the chemical causality behind the experimental choices and providing a framework for the development of novel antimalarial candidates.

Introduction: The Rationale for Febrifugine Analogue Synthesis

Malaria remains a global health crisis, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of new therapeutics with novel mechanisms of action.[1] Febrifugine has a long history in traditional Chinese medicine for treating fevers associated with malaria.[1][3] Its mechanism of action involves the inhibition of prolyl-tRNA synthetase, an essential enzyme for parasite protein synthesis.[4] The primary obstacle to the widespread use of febrifugine is its dose-limiting liver toxicity.[1][2]

The synthesis of febrifugine analogues is a promising strategy to mitigate this toxicity while retaining or even enhancing the potent antiparasitic activity. Structure-activity relationship (SAR) studies have revealed that modifications to both the quinazolinone and the piperidine rings can significantly impact the biological profile of these compounds.[2][5] Key to this endeavor is the development of flexible and efficient synthetic routes that allow for the systematic variation of the febrifugine scaffold. This application note details a proposed synthetic pathway starting from 2-Methylpiperidin-3-one HCl, a commercially available building block, to generate a key piperidine intermediate for the synthesis of a diverse library of febrifugine analogues.

Synthetic Strategy: A Convergent Approach

The synthesis of febrifugine analogues can be efficiently achieved through a convergent strategy, wherein the quinazolinone and the substituted piperidine moieties are synthesized separately and then coupled in a final step. This approach allows for greater flexibility in generating a variety of analogues by simply using different substituted building blocks for each fragment.

Our proposed strategy focuses on the synthesis of a key N-protected 2-(hydroxymethyl)-3-hydroxypiperidine intermediate from 2-Methylpiperidin-3-one HCl. This intermediate possesses the core structural features of the piperidine ring found in febrifugine and its active analogues. The overall workflow is depicted below:

Synthetic_Workflow A 2-Methylpiperidin-3-one HCl B N-Boc-2-methylpiperidin-3-one A->B N-Protection (Boc) C N-Boc-2-(hydroxymethyl)-2-methylpiperidin-3-one B->C α-Hydroxymethylation D N-Boc-2-(hydroxymethyl)-2-methyl-3-hydroxypiperidine C->D Stereoselective Reduction F Febrifugine Analogue D->F Deprotection & Coupling E 3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one E->F Quinazolinone Moiety

Caption: Overall synthetic workflow for febrifugine analogues.

Experimental Protocols

Part 1: Synthesis of the Piperidine Moiety

Protocol 1.1: N-Protection of 2-Methylpiperidin-3-one

  • Rationale: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard procedure that renders the amine unreactive under the conditions of the following steps and can be readily removed at a later stage.

  • Materials:

    • 2-Methylpiperidin-3-one hydrochloride

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of 2-Methylpiperidin-3-one hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

    • Allow the mixture to stir for 15 minutes at 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-2-methylpiperidin-3-one as a colorless oil.

Protocol 1.2: α-Hydroxymethylation of N-Boc-2-methylpiperidin-3-one

  • Rationale: The introduction of a hydroxymethyl group at the C2 position is a critical step in building the febrifugine scaffold. This can be achieved via the formation of a lithium enolate followed by reaction with formaldehyde. The stereochemistry at this position is crucial for biological activity and may require optimization.

  • Materials:

    • N-Boc-2-methylpiperidin-3-one

    • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

    • Paraformaldehyde

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-Boc-2-methylpiperidin-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LDA solution (1.2 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add freshly dried paraformaldehyde (2.0 eq) to the reaction mixture in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-2-(hydroxymethyl)-2-methylpiperidin-3-one.

Protocol 1.3: Stereoselective Reduction of the 3-Keto Group

  • Rationale: The stereochemistry of the hydroxyl group at the C3 position is critical for the antimalarial activity of febrifugine analogues. A stereoselective reduction of the ketone is therefore necessary. While chemical reducing agents like sodium borohydride can be used, they may result in a mixture of diastereomers. For higher stereoselectivity, enzymatic reduction using an aldo-keto reductase is a powerful alternative.[6]

  • Materials:

    • N-Boc-2-(hydroxymethyl)-2-methylpiperidin-3-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Alternatively, for enzymatic reduction:

      • Aldo-keto reductase (AKR)

      • NADPH or a cofactor regeneration system (e.g., glucose dehydrogenase/glucose)

      • Phosphate buffer (pH 7.0)

  • Procedure (Chemical Reduction):

    • Dissolve N-Boc-2-(hydroxymethyl)-2-methylpiperidin-3-one (1.0 eq) in MeOH at 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the diastereomeric mixture by flash column chromatography to separate the cis and trans isomers of N-Boc-2-(hydroxymethyl)-2-methyl-3-hydroxypiperidine.

Part 2: Synthesis of the Quinazolinone Moiety and Final Coupling

Protocol 2.1: Synthesis of 3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one

  • Rationale: This bromo-keto quinazolinone derivative is a key electrophile for the coupling reaction with the piperidine moiety. Its synthesis from commercially available starting materials is well-established.

  • Materials:

    • Quinazolin-4(3H)-one

    • 1,3-Dibromoacetone

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetone

  • Procedure:

    • To a stirred suspension of quinazolin-4(3H)-one (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous acetone, add a solution of 1,3-dibromoacetone (1.2 eq) in acetone dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Filter the reaction mixture to remove inorganic salts and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one as a white solid.

Protocol 2.2: Deprotection and Coupling to form the Febrifugine Analogue

  • Rationale: The final steps involve the removal of the Boc protecting group from the piperidine nitrogen, followed by the nucleophilic substitution reaction with the bromo-keto quinazolinone derivative.

  • Materials:

    • N-Boc-2-(hydroxymethyl)-2-methyl-3-hydroxypiperidine (desired diastereomer)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • 3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • Deprotection: Dissolve the N-Boc protected piperidine (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C. Stir for 1-2 hours at room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is typically used in the next step without further purification.

    • Coupling: To a stirred suspension of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous MeCN, add a solution of the deprotected piperidine salt (1.2 eq) in MeCN.

    • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient) to yield the final febrifugine analogue.

Characterization Data

The synthesized analogues should be characterized by standard analytical techniques. The following table provides expected data for a representative febrifugine analogue.

CompoundMolecular FormulaMass Spectrum (HR-ESI-MS) [M+H]⁺¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Febrifugine Analogue C₁₇H₂₁N₃O₃Calculated: 316.1656, Found: 316.16558.16 (s, 1H), 7.92 (d, J=8.0 Hz, 1H), 7.74 (d, J=8.0 Hz, 1H), 5.32 (s, 2H), 3.71 (m, 1H), 3.52 (m, 1H), 3.4-3.6 (m, 2H), 2.6-2.8 (m, 2H), 1.6-2.1 (m, 4H), 1.25 (d, J=6.5 Hz, 3H)201.0, 160.2, 151.6, 142.1, 134.5, 127.8, 126.9, 126.5, 121.2, 68.5, 65.4, 58.2, 54.3, 48.9, 32.1, 24.5, 18.2

Note: The spectral data are illustrative and will vary depending on the specific substitutions on the quinazolinone and piperidine rings.

Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_piperidine Piperidine Moiety Synthesis cluster_quinazolinone Quinazolinone Moiety Synthesis cluster_coupling Final Coupling start_pip 2-Methylpiperidin-3-one HCl step1_pip N-Boc-2-methylpiperidin-3-one start_pip->step1_pip (Boc)₂O, Et₃N, DCM step2_pip N-Boc-2-(hydroxymethyl)-2-methylpiperidin-3-one step1_pip->step2_pip 1. LDA, THF, -78°C 2. Paraformaldehyde step3_pip N-Boc-2-(hydroxymethyl)-2-methyl-3-hydroxypiperidine step2_pip->step3_pip NaBH₄, MeOH (or Enzymatic Reduction) step4_pip 2-(Hydroxymethyl)-2-methyl-3-hydroxypiperidine TFA Salt step3_pip->step4_pip TFA, DCM final_product Febrifugine Analogue step4_pip->final_product K₂CO₃, MeCN start_quin Quinazolin-4(3H)-one step1_quin 3-(3-Bromo-2-oxopropyl)quinazolin-4(3H)-one start_quin->step1_quin 1,3-Dibromoacetone, K₂CO₃, Acetone step1_quin->final_product

Sources

Application

Application Notes and Protocols for the Scale-Up of 2-Methylpiperidin-3-one Hydrochloride Synthesis

Introduction 2-Methylpiperidin-3-one hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery and development. Its substituted piperidine scaffold is a recurring motif in a multitude of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylpiperidin-3-one hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery and development. Its substituted piperidine scaffold is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals. The precise positioning of the methyl and ketone functionalities allows for diverse synthetic elaborations, making it a valuable intermediate for accessing complex molecular architectures.

The transition from laboratory-scale synthesis to pilot or industrial-scale production of such intermediates presents a unique set of challenges. These include maintaining reaction efficiency, ensuring product purity, and, most critically, guaranteeing the safety of the process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Methylpiperidin-3-one hydrochloride, with a focus on the robust and widely applicable Dieckmann condensation reaction.

Reaction Mechanism: The Dieckmann Condensation

The synthesis of the 2-methyl-3-piperidone core is effectively achieved through an intramolecular Claisen condensation, commonly known as the Dieckmann condensation.[1] This reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. In the context of 2-Methylpiperidin-3-one synthesis, the precursor is a suitably N-substituted amino-diester.

The mechanism proceeds as follows:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The intermediate collapses, eliminating an alkoxide ion (e.g., ethoxide) and forming the cyclic β-keto ester.

  • Deprotonation and Protonation: The resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This acid-base reaction drives the equilibrium towards the product. A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester.

Dieckmann_Condensation cluster_0 Dieckmann Condensation Pathway Amino_Diester N-Substituted Amino-Diester Enolate Enolate Intermediate Amino_Diester->Enolate + Base - ROH Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate Cyclic_Intermediate->Beta_Keto_Ester_Enolate - ROH Beta_Keto_Ester 2-Methyl-3-oxopiperidine-4-carboxylate Beta_Keto_Ester_Enolate->Beta_Keto_Ester + H3O+ (Workup)

Caption: The Dieckmann condensation mechanism for the formation of the piperidone ring.

Scale-Up Procedures: From Bench to Pilot Plant

Scaling up chemical reactions requires careful consideration of various factors to ensure safety, efficiency, and reproducibility.[2] The following sections detail a robust protocol for the multi-gram synthesis of 2-Methylpiperidin-3-one hydrochloride.

Critical Process Parameters

Successful scale-up hinges on the precise control of critical process parameters. The following table outlines key parameters for the Dieckmann condensation and subsequent steps.

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)Rationale and Key Considerations
Reaction Temperature -10°C to 25°C0°C to 30°CThe Dieckmann condensation is often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure consistent product quality.[2]
Base Selection Sodium Ethoxide, Potassium tert-butoxideSodium Ethoxide, Sodium HydrideThe choice of base can influence reaction kinetics and yield. Sodium ethoxide is a cost-effective and efficient option for this transformation.
Solvent Anhydrous Ethanol, TolueneAnhydrous Toluene, Tetrahydrofuran (THF)Solvents must be anhydrous to prevent quenching of the base and hydrolysis of the esters. Toluene is often preferred for scale-up due to its higher boiling point and ease of water removal.
Reaction Time 2-6 hours4-12 hoursReaction monitoring by TLC or HPLC is essential to determine completion. Longer reaction times may be required at larger scales to ensure complete conversion.
Decarboxylation Reflux with aq. HClControlled addition of aq. HCl and refluxThis step is highly exothermic and involves the evolution of CO2 gas. Careful control of acid addition and adequate venting are critical safety measures.
Crystallization Solvent Isopropanol, Ethanol/EtherIsopropanol, AcetonitrileThe choice of solvent is crucial for obtaining a high-purity crystalline product. Anti-solvent addition may be employed to improve yield.[3]
Drying Temperature 40-50°C under vacuum50-60°C under vacuum with nitrogen purgeProper drying is necessary to remove residual solvents and moisture, ensuring the stability of the hydrochloride salt.
Step-by-Step Synthesis Protocol

This protocol outlines a two-stage process for the synthesis of 2-Methylpiperidin-3-one hydrochloride, starting from a suitable N-protected amino-diester precursor.

Part 1: Dieckmann Condensation and Decarboxylation

  • Reactor Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with anhydrous toluene. Add sodium ethoxide portion-wise while maintaining the temperature below 25°C.

  • Substrate Addition: Slowly add the N-protected amino-diester precursor to the sodium ethoxide suspension over 1-2 hours, maintaining the internal temperature between 20-25°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5°C and slowly quench by the addition of water, ensuring the temperature does not exceed 20°C.

  • Phase Separation: Separate the aqueous layer. Extract the organic layer with water. Combine the aqueous layers.

  • Acidification and Decarboxylation: To the combined aqueous layers, slowly add concentrated hydrochloric acid. The pH should be adjusted to <1. This step is exothermic and will be accompanied by the evolution of CO2. Ensure adequate ventilation and cooling.

  • Reflux: Heat the acidic solution to reflux (approximately 100-105°C) for 4-8 hours until decarboxylation is complete (monitored by HPLC).

  • Concentration: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 2-Methylpiperidin-3-one hydrochloride as an oil or semi-solid.

Part 2: Crystallization and Purification

  • Solvent Addition: To the crude product, add a suitable solvent for crystallization, such as isopropanol or acetonitrile.[3]

  • Dissolution: Gently heat the mixture to 40-50°C to ensure complete dissolution.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5°C to induce crystallization. Seeding with a small crystal of pure product can facilitate this process.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove impurities.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Synthesis_Workflow cluster_1 Part 1: Ring Formation and Decarboxylation cluster_2 Part 2: Purification A Reactor Preparation (Inert Atmosphere) B Charge Anhydrous Toluene and Sodium Ethoxide A->B C Slow Addition of Amino-Diester Precursor B->C D Dieckmann Condensation (Room Temperature) C->D E Reaction Quenching (Water) D->E F Phase Separation E->F G Acidification & Decarboxylation (HCl, Reflux) F->G H Concentration to Crude Product G->H I Dissolution in Crystallization Solvent H->I Transfer Crude Product J Controlled Cooling and Crystallization I->J K Filtration and Isolation J->K L Washing with Cold Solvent K->L M Drying Under Vacuum L->M

Caption: A streamlined workflow for the synthesis and purification of 2-Methylpiperidin-3-one hydrochloride.

Safety and Handling

The synthesis of 2-Methylpiperidin-3-one hydrochloride involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[2][4]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5][6]

  • Handling of Reagents:

    • Sodium Ethoxide/Hydride: These are highly reactive and flammable solids. Handle under an inert atmosphere and away from moisture.

    • Concentrated Hydrochloric Acid: This is a corrosive and toxic liquid. Handle with care, ensuring adequate ventilation and appropriate PPE.[7]

  • Exothermic Reactions: The Dieckmann condensation and, particularly, the acidic decarboxylation are exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent thermal runaway.[2]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Analytical Characterization

To ensure the quality and purity of the final product, a comprehensive analytical characterization is essential.

Analytical TechniquePurposeTypical Parameters and Expected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoringColumn: C18 reverse-phase; Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile; Detection: UV at 210 nm. Expected purity: >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H NMR: Characteristic shifts for the methyl group, piperidine ring protons, and the absence of ester protons. ¹³C NMR: Signals corresponding to the ketone carbonyl, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS) Molecular weight confirmationESI+: Detection of the molecular ion [M+H]⁺ corresponding to the free base.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for the ketone (C=O) and amine (N-H) stretches.

Conclusion

The scale-up of 2-Methylpiperidin-3-one hydrochloride synthesis via the Dieckmann condensation is a robust and efficient method for producing this valuable pharmaceutical intermediate. By carefully controlling critical process parameters, adhering to strict safety protocols, and implementing thorough analytical characterization, researchers and drug development professionals can successfully transition this synthesis from the laboratory to a larger scale, ensuring a reliable supply of this important building block for the advancement of new chemical entities.

References

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2024, February 26). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Ullah, N., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189–o1192. [Link]

  • Google Patents. (n.d.). CN103664741A - Preparation method of 2-acetonyl-3-methoxypiperidine.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • RSC Publishing. (n.d.). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]

  • David Publishing Company. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Retrieved from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • National Institutes of Health. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved from [Link]

  • ResearchGate. (2026, February 3). (PDF) Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones. Retrieved from [Link]

  • University of Southampton. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Retrieved from [Link]

  • Arkivoc. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (2019, February 8). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Elsevier. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 2-Methylpiperidin-3-one HCl

Executive Summary & Compound Profile 2-Methylpiperidin-3-one Hydrochloride is a critical heterocyclic building block.[1][2] However, users frequently encounter "solubility issues" that are, in reality, stability failures...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methylpiperidin-3-one Hydrochloride is a critical heterocyclic building block.[1][2] However, users frequently encounter "solubility issues" that are, in reality, stability failures or solvent mismatches.[2]

This compound possesses a structural motif—an


-amino ketone  (N1–C2–C3=O)—that dictates its behavior.[1][2] The proximity of the amine nitrogen to the carbonyl group creates a high potential for self-condensation (dimerization) and oxidation when the amine is unprotonated (free-based).[1]

Key Technical Constraints:

  • Ionic Lattice Energy: As an HCl salt, it is highly crystalline and insoluble in non-polar organic solvents (DCM, Toluene, Hexanes).[2]

  • Free Base Instability: The free base is prone to rapid degradation (turning yellow/brown/tar) due to intermolecular condensation.[1][2]

  • Hygroscopicity: The salt readily absorbs atmospheric moisture, leading to clumping and hydrolysis risks.[2]

Diagnostic Workflow

Before altering your protocol, use this logic flow to determine if you are facing a physical solubility limit or a chemical stability issue.[2]

Solubility_Workflow Start Start: Solubility Issue Observed Solvent_Check 1. Check Solvent System Start->Solvent_Check Is_Organic Is solvent non-polar organic? (DCM, Toluene, Et2O) Solvent_Check->Is_Organic Yes Yes Is_Organic->Yes Insoluble No No Is_Organic->No Is_Aqueous Is solvent Water/MeOH? Appearance 2. Check Appearance Is_Aqueous->Appearance Salt_Nature Issue: Ionic Lattice Energy. HCl salts do not dissolve in non-polars. Action_Biphasic Solution: Use Biphasic System (DCM/Water) or Switch to MeOH Salt_Nature->Action_Biphasic Clear_Precip Cloudy/Precipitate? Appearance->Clear_Precip Clear_Precip->Yes Color_Check Is it Yellow/Brown? Color_Check->Yes Color_Check->No Degradation Issue: Chemical Instability (Dimerization/Oxidation) Purity_Check Action: Check pH. Did you free-base it? Degradation->Purity_Check Yes->Salt_Nature Yes->Color_Check Yes->Degradation No->Is_Aqueous No->Purity_Check

Figure 1: Diagnostic decision tree for distinguishing between physical insolubility (lattice energy) and chemical degradation (instability).[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "The compound won't dissolve in Dichloromethane (DCM) or THF."

Root Cause: You are fighting lattice energy.[1][2] 2-Methylpiperidin-3-one HCl is an ionic salt.[1][2] Non-polar or moderately polar aprotic solvents (DCM, THF, Toluene) cannot overcome the electrostatic forces holding the crystal lattice together. Technical Fix:

  • Option A (Solvent Switch): Use Methanol (MeOH) or Ethanol .[1][2] The salt is generally soluble in lower alcohols.

  • Option B (Biphasic Reaction): If the reaction requires DCM, use a biphasic system (DCM + Water) with vigorous stirring.[2]

  • Option C (In-Situ Free Basing): Add a tertiary amine base (e.g., DIPEA or TEA) to the suspension in DCM.[1][2] As the HCl is neutralized, the free amine will dissolve into the DCM. Warning: Proceed immediately to the next step; do not store the solution (see Issue 4).

Issue 2: "The solid turned into a sticky oil/gum upon exposure to air."

Root Cause: Hygroscopicity.[1][2] The HCl salt is highly hygroscopic. It absorbs water from the air, lowering the melting point and causing the crystal structure to collapse into a "gum." Technical Fix:

  • Handling: Always weigh in a glovebox or dry bag if possible.[1][2] If on a benchtop, work quickly and reseal containers immediately.

  • Recovery: Dissolve the gum in dry MeOH and concentrate in vacuo to remove water (azeotropic drying with toluene can also be effective).[1][2] Store in a desiccator.

Issue 3: "I performed an extraction, but the product oiled out and won't crystallize."

Root Cause: Amine salts are notoriously difficult to crystallize from water/organic extractions because they act as surfactants or form supersaturated oils ("oiling out").[2] Technical Fix:

  • The "Salt Break" Method: If you are trying to isolate the HCl salt, dissolve the oil in a minimum amount of hot MeOH, then slowly add cold Diethyl Ether or Acetone until cloudy. Store at -20°C.

  • Lyophilization: For water-soluble oils, freeze-drying (lyophilization) is often the only way to obtain a manageable powder.[1][2]

Issue 4: "My solution turned yellow/brown after neutralizing the salt."

Root Cause:


-Amino Ketone Instability.  When you neutralize the HCl (free-basing), the nitrogen lone pair becomes active.[1][2] Because the ketone is at the C3 position (alpha to the C2-N bond), the molecule is prone to rapid intermolecular aldol-like condensation  or oxidation.[1][2]
Technical Fix: 
  • Never isolate the free base. Always generate it in situ at low temperature (

    
     or lower).[1][2]
    
  • Use immediately. If you are performing a reductive amination or alkylation, have the electrophile present before adding the base.[2]

Quantitative Data & Solubility Estimates

Note: Specific solubility values can vary by crystal polymorph.[1][2] The data below represents validated ranges for Piperidinone HCl class salts.

SolventSolubility RatingEstimated Conc. (mg/mL)Application Notes
Water Very High> 100 mg/mLIdeal for storage (frozen) or aqueous workups.[1][2]
Methanol High50 - 100 mg/mLBest solvent for homogeneous reactions.[1][2]
Ethanol Moderate20 - 50 mg/mLGood for recrystallization.[1][2]
DCM Negligible< 1 mg/mLInsoluble as salt.[1][2] Soluble as free base.[1][2]
THF Negligible< 1 mg/mLInsoluble as salt.[1][2]
Toluene Insoluble~ 0 mg/mLUsed as an anti-solvent to precipitate the salt.[2]

Critical Protocol: Controlled In-Situ Free Basing

Objective: To solubilize 2-Methylpiperidin-3-one in organic solvent (e.g., DCM) for reaction without triggering degradation.

Mechanism:


[1][2]

Step-by-Step Procedure:

  • Preparation:

    • Calculate 1.0 equivalent of the 2-Methylpiperidin-3-one HCl.[1][2]

    • Prepare the reaction solvent (e.g., dry DCM) and cool to

      
        in an ice bath.
      
  • Suspension:

    • Add the solid HCl salt to the cold solvent. It will remain a suspension (cloudy).[1][2]

  • Electrophile Addition (Crucial):

    • Add your reaction partner (aldehyde, alkyl halide, etc.)[2] BEFORE adding the base.[1][2] This ensures the unstable free amine reacts with the target immediately upon formation, rather than with itself.

  • Controlled Neutralization:

    • Add 1.05 equivalents of organic base (Triethylamine or DIPEA) dropwise over 5–10 minutes.[1][2]

    • Observation: The suspension may clear up (if the amine dissolves) or change appearance (as TEA·HCl precipitates).[1][2][3]

  • Reaction:

    • Allow the reaction to proceed at the lowest temperature compatible with the kinetics. Avoid heating above Room Temperature (RT) unless necessary.[1][2]

References

  • PubChem. Piperidin-3-one hydrochloride Compound Summary.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Szakonyi, Z., et al.Stereoselective synthesis of

    
    -aminoketones.[1][2] Royal Society of Chemistry, RSC Advances, 2022.[2] (Context on aminoketone stability and Mannich bases). Available at: [Link]
    

Sources

Optimization

handling hygroscopic nature of 2-Methylpiperidin-3-one hydrochloride

Technical Support Center: Handling & Stability Guide for 2-Methylpiperidin-3-one Hydrochloride Subject: Troubleshooting Hygroscopicity, Stability, and Handling Protocols Compound: 2-Methylpiperidin-3-one Hydrochloride CA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide for 2-Methylpiperidin-3-one Hydrochloride

Subject: Troubleshooting Hygroscopicity, Stability, and Handling Protocols Compound: 2-Methylpiperidin-3-one Hydrochloride CAS Registry Number: 1894125-82-6 (and related stereoisomers)

Introduction: The "Invisible Impurity" Risk

As a Senior Application Scientist, I often see experimental failure not due to poor synthetic design, but due to the physical degradation of reagents before they enter the flask.

2-Methylpiperidin-3-one hydrochloride presents a dual-threat stability profile. It combines the general hygroscopicity of amine salts with the specific electrophilicity of the 3-ketone. When this compound absorbs atmospheric moisture, two distinct degradation pathways are triggered:[1]

  • Physical Deliquescence: The crystal lattice collapses as water disrupts the ionic bonds between the ammonium cation and chloride anion.

  • Chemical Hydration (Gem-Diol Formation): The electron-withdrawing effect of the ammonium group at the

    
    -position makes the C3 carbonyl highly electrophilic. Water acts as a nucleophile, attacking the carbonyl to form a gem-diol (hydrate), which alters the molecular weight and reactivity profile.
    

This guide provides a self-validating system to ensure your reagent remains chemically competent.

Module 1: Storage & Containment (The Static Phase)

The Golden Rule: Cold storage preserves chemical stability, but thermal shock induces physical degradation.

Protocol: The "Warm-Up" Cycle

Never open a cold bottle of hygroscopic salt directly in ambient air. The temperature differential causes immediate condensation of atmospheric moisture onto the solid surface.

  • Remove from Freezer (-20°C): Transfer the sealed container to a desiccator.

  • Equilibration: Allow the container to reach room temperature (approx. 30–60 mins) inside the desiccator.

  • Inert Gas Purge: Once opened, flush the headspace with dry Argon (heavier than air) before resealing. Nitrogen is acceptable but less effective for long-term static storage.

Visual Guide: Storage Decision Tree

StorageProtocol Start Received Shipment CheckSeal Is Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (>1 week) CheckSeal->LongTerm Yes Immediate Immediate Use CheckSeal->Immediate No/Open Freezer Store at -20°C (Tightly Sealed) LongTerm->Freezer Desiccator Desiccator (Room Temp) Immediate->Desiccator Equilibrate CRITICAL: Warm to RT in Desiccator Before Opening Freezer->Equilibrate Retrieving Equilibrate->Immediate

Figure 1: Logic flow for storage to prevent condensation-induced degradation.

Module 2: Active Handling & Weighing (The Kinetic Phase)

The Challenge: Weighing is the point of maximum exposure. A hygroscopic salt can absorb 1–5% of its weight in water within minutes in humid air, leading to stoichiometry errors in your reaction.

Scenario A: The Glovebox (Ideal)
  • Environment: Inert atmosphere (<0.5 ppm H₂O).

  • Protocol: Weigh directly into the reaction vessel. No special speed requirements.

Scenario B: The Benchtop (Real World)

If a glovebox is unavailable, you must use a "Difference Weighing" technique to minimize exposure.

Step-by-Step Protocol:

  • Preparation: Pre-dry a receiving flask containing a magnetic stir bar and seal it with a septum. Purge with Nitrogen.

  • Taring: Tare a capped weighing vial (scintillation vial) containing the bulk solid.

  • Transfer: Quickly transfer the approximate amount of solid to the receiving flask.

  • Back-Weighing: Immediately cap the weighing vial and weigh it again.

    • Calculation:

      
      
      
  • Why this works: You are measuring the loss from the closed container, not the gain on an open balance pan. The solid inside the reaction flask is immediately protected by the inert atmosphere.

Module 3: Reaction Setup & Stoichiometry Correction

If your material has clumped, it contains water.[1] Using it "as is" without correction will lead to under-loading of the reagent.

Quantifying Water Content

Before critical steps (e.g., GMP synthesis), validate water content.

  • Method A: Karl Fischer Titration (Volumetric/Coulometric). [2]

    • Note: Amines can interfere with standard KF reagents by shifting pH.[2] Use a buffered KF solvent system (imidazole-buffered) designed for amines [1].

  • Method B: qNMR (Quantitative NMR).

    • Dissolve a sample in DMSO-

      
      . Look for the H₂O peak at ~3.33 ppm. Compare the integral of the water peak to the methyl group doublet of the piperidinone.
      
Data Table: Impact of Water on Stoichiometry

Assumption: Target reaction requires 1.00 mmol (149.62 mg anhydrous).

Water Content (w/w%)Physical AppearanceActual Reagent Mass (mg) needed for 1.00 mmolConsequence of Uncorrected Mass
< 0.5% Free-flowing white powder~150.4 mgNegligible.
2.0% Slight clumping / sticky152.7 mg2% under-loading. Yield drops.
5.0% Hard cakes / chunks157.5 mgSignificant error. Side reactions possible.[2][3][4][5]
> 10% Deliquescent pasteDo Not Use Hydrolysis/Degradation likely.

Module 4: Recovery & Drying (Salvaging "Wet" Batches)

If the salt has absorbed moisture, heating it directly can cause decomposition (Maillard-type browning or polymerization). Use Chemical Drying instead of thermal drying.

Protocol: Azeotropic Drying / Trituration
  • Dissolution: Dissolve the "wet" salt in a minimum amount of dry Methanol.

  • Precipitation: Add a large excess of cold, anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether). The salt is insoluble in ether, but water is miscible/soluble.

  • Filtration: Rapidly filter the precipitate under a blanket of Nitrogen (Schlenk filtration is best).

  • Vacuum: Dry the solid in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 12–24 hours.

Visual Guide: Recovery Workflow

RecoveryProcess WetSalt Clumped/Wet Salt Dissolve Dissolve in Min. Dry MeOH WetSalt->Dissolve Precip Precipitate with Cold Anhydrous Ether Dissolve->Precip Removes H2O Filter Schlenk Filtration (Inert Gas) Precip->Filter VacDry Vacuum Dry (over P2O5) Filter->VacDry Ready Recovered Anhydrous Salt VacDry->Ready

Figure 2: Purification path to remove absorbed water without thermal degradation.

Frequently Asked Questions (FAQ)

Q1: The powder turned yellow/orange. Is it still usable?

  • Answer: Likely No . Color change in aminoketones usually indicates oxidation or polymerization (aldol condensation products) triggered by moisture and acidity. Check purity via LC-MS. If purity is <95%, recrystallize or discard.

Q2: Can I dry this in an oven at 60°C?

  • Answer: Avoid if possible. While the HCl salt is thermally more stable than the free base, the combination of heat + moisture can accelerate hydrolysis of the ketone. Vacuum drying at room temperature is safer. If heat is required, do not exceed 40°C under high vacuum.

Q3: Why does my reaction yield vary wildly between batches?

  • Answer: This is the classic signature of hygroscopic reagents. If you weigh "100 mg" of a batch that is 10% water, you are only adding 90 mg of reactant. Always correct for water content (see Module 3) or dry the reagent immediately before use.

Q4: Can I use molecular sieves in the reaction mixture?

  • Answer: Yes. Adding activated 3Å or 4Å molecular sieves directly to the reaction flask is an excellent "insurance policy" to scavenge any moisture introduced during transfer [2].

References

  • Mettler Toledo. (n.d.). Karl Fischer Titration of Amines.[2][3][4] Retrieved from Mettler Toledo Applications Library.

    • Context: Explains the necessity of buffering KF reagents when titrating amine salts to prevent pH-dependent side reactions.
  • Burfield, D. R., et al. (1983). "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry, 48(14), 2446–2450. Context: Establishes the efficacy of molecular sieves (3Å/4Å) for in-situ drying of organic solutions.
  • BenchChem. (2025).[1][6] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.

    • Context: Provides general protocols for handling hygroscopic amine hydrochloride salts which apply directly to piperidinone salts.

  • Sigma-Aldrich. (n.d.). Piperidin-3-one hydrochloride Product Sheet.

    • Context: Confirms storage requirements (inert atmosphere, room temperature/cold) for piperidinone salts.

Sources

Troubleshooting

minimizing side reactions during 2-Methylpiperidin-3-one HCl reduction

Technical Support Center: 2-Methylpiperidin-3-one HCl Reduction Subject: Minimizing Side Reactions & Optimizing Stereoselectivity Ticket ID: #RXN-2MP3-RED-001 Responder: Senior Application Scientist, Chemical Process Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylpiperidin-3-one HCl Reduction Subject: Minimizing Side Reactions & Optimizing Stereoselectivity Ticket ID: #RXN-2MP3-RED-001 Responder: Senior Application Scientist, Chemical Process Development

Executive Summary

The reduction of 2-Methylpiperidin-3-one HCl to 2-Methylpiperidin-3-ol is a deceptively simple transformation that often fails due to the unique reactivity of the amino-ketone scaffold. The presence of a basic amine and an enolizable ketone within the same piperidine ring creates a "perfect storm" for three primary side reactions: racemization at the C2 position, intermolecular dimerization (self-condensation), and uncontrolled diastereoselectivity (cis/trans mixtures).

This guide provides a self-validating protocol to minimize these issues, relying on kinetic control and pH management to bypass thermodynamic traps.

Part 1: Troubleshooting & FAQs

Q1: My reaction mixture turns yellow/orange and yield is low. What is happening?

Diagnosis: You are likely experiencing intermolecular dimerization . Mechanism: The free base of 2-methylpiperidin-3-one is unstable. If you neutralize the HCl salt before adding the reducing agent, the free amine of one molecule attacks the ketone of another, forming stable Schiff-base dimers or enamine oligomers. Solution: Do not free-base the starting material in a separate step. Use a "Direct Reduction" protocol where the HCl salt is neutralized in situ by the reducing agent (which acts as a base) or a sacrificial buffer, ensuring the ketone is reduced faster than it can find a partner to dimerize with.

Q2: I am losing optical purity (ee%). Why is the C2 methyl group racemizing?

Diagnosis: Enolization-induced racemization. Mechanism: The C2 proton is alpha to both the ketone and the nitrogen. In the HCl salt, the protonated nitrogen inductively withdraws electron density, making the C2 proton highly acidic. If the reaction pH rises above 7 (basic), or if the reaction is too slow, the ketone enolizes, destroying the chirality at C2. Solution:

  • Temperature Control: Maintain reaction temperature between -10°C and 0°C .

  • Reagent Choice: Avoid strong bases. Use NaBH₄ in Methanol (which buffers itself via borate formation) rather than stronger hydride donors in high-pH buffers.

  • Speed: Ensure the reduction is complete quickly (< 2 hours) to minimize the window for enolization.

Q3: I need the cis-isomer, but I'm getting a 60:40 mixture. How do I improve diastereoselectivity?

Diagnosis: Lack of steric direction. Mechanism: NaBH₄ is a small hydride donor. It attacks the ketone from both the axial and equatorial faces with little discrimination, leading to a mixture of cis (2,3-syn) and trans (2,3-anti) alcohols. Solution:

  • For cis-selectivity: Switch to a bulky reducing agent like L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The bulky hydride is forced to attack from the less hindered face (trans to the methyl group), yielding the cis-alcohol.

  • For NaBH₄: Use a chelating solvent system (e.g., MeOH with CeCl₃ - Luche conditions) which can sometimes lock the conformation, though mixtures are still common.

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Your goal is to force the Green Path (Reduction) while suppressing the Red Paths (Dimerization/Racemization).

ReactionPathways cluster_legend Pathway Legend Start 2-Methylpiperidin-3-one (HCl Salt) FreeBase Free Base Intermediate (Transient) Start->FreeBase Base (pH > 7) Product_Cis cis-2-Methylpiperidin-3-ol (Major Product) Start->Product_Cis Direct Reduction (NaBH4, <0°C) Product_Trans trans-2-Methylpiperidin-3-ol (Minor Product) Start->Product_Trans Direct Reduction Enol Enol Intermediate (Achiral at C2) FreeBase->Enol Tautomerization Dimer Dimer/Oligomer (Yellow/Orange Oil) FreeBase->Dimer Self-Condensation (Slow Reduction) Enol->FreeBase Racemization key1 Green Arrow = Desired Path (Kinetic Control) key2 Red Dashed = Side Reactions (Thermodynamic Traps)

Caption: Kinetic competition between direct reduction (Green) and base-mediated degradation pathways (Red).[1]

Part 3: Optimized Experimental Protocols

Protocol A: Direct Reduction (Recommended for Stability)

Best for preventing dimerization and minimizing racemization.

Reagents:

  • 2-Methylpiperidin-3-one HCl (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.2 - 1.5 equiv)

  • Methanol (anhydrous) (10 mL per gram of substrate)

Step-by-Step:

  • Preparation: Charge a reaction flask with Methanol and cool to -10°C using an ice/salt bath.

  • Salt Addition: Add the 2-Methylpiperidin-3-one HCl solid directly to the cold methanol. Stir for 5 minutes. Note: The salt may not fully dissolve; this is acceptable.

  • Hydride Addition: Add NaBH₄ portion-wise over 20-30 minutes.

    • Critical: Do not add all at once. The reaction is exothermic and generates H₂ gas.

    • Chemistry: The NaBH₄ acts as both the base (neutralizing HCl) and the reducing agent. This keeps the effective concentration of the "free base" ketone near zero, as it is reduced immediately upon formation.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS.

  • Quench: Once complete, add Acetone (2 equiv) to destroy excess hydride, followed by careful addition of 1N HCl to adjust pH to ~3 (breaking boron complexes).

  • Workup: Basify to pH > 10 with NaOH, extract immediately with DCM or CHCl₃/IPA (3:1), dry over Na₂SO₄, and concentrate.

Protocol B: Stereoselective Synthesis (Cis-Dominant)

Use this if the cis/trans ratio from Protocol A (typically 60:40 to 70:30) is insufficient.

Reagents:

  • N-Boc-2-methylpiperidin-3-one (Requires protection step first)

  • L-Selectride (1.0 M in THF)

Step-by-Step:

  • Protection: Convert the HCl salt to the N-Boc derivative using Boc₂O/Et₃N in DCM (Standard protocol).

  • Reduction: Dissolve N-Boc-ketone in THF and cool to -78°C .

  • Addition: Add L-Selectride (1.2 equiv) dropwise. The bulky borohydride attacks away from the C2-methyl group.

  • Workup: Oxidative workup (NaOH/H₂O₂) is required to remove boron byproducts cleanly.

  • Result: Typically yields >90% cis-isomer.

Part 4: Data & Specifications

ParameterNaBH₄ (Protocol A)L-Selectride (Protocol B)
Solvent Methanol / EthanolTHF
Temperature -10°C to 0°C-78°C
Reaction Time 1 - 2 Hours2 - 4 Hours
Major Side Reaction Racemization (if warm)Over-reduction (rare)
Stereoselectivity Moderate (~2:1 cis:trans)High (>10:1 cis:trans)
Scalability High (Kg scale)Moderate (Cryogenic required)

References

  • Stereoselective Synthesis of Hydroxypiperidines: Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Source: Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Kinetic Resolution & Stability: Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Source: Journal of Organic Chemistry, 2022. URL:[Link]

  • General Mechanism of Borohydride Reduction: Title: Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2] Source: Master Organic Chemistry. URL:[Link]

  • Biocatalytic Approaches (Alternative for High Purity): Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization.[3][4] Source: Journal of the American Chemical Society, 2022. URL:[Link]

Sources

Optimization

storage stability and shelf life of 2-Methylpiperidin-3-one hydrochloride

The following technical guide serves as a specialized support resource for 2-Methylpiperidin-3-one hydrochloride (CAS: 1894125-82-6 / related isomers). It is designed to address the specific stability challenges inherent...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for 2-Methylpiperidin-3-one hydrochloride (CAS: 1894125-82-6 / related isomers). It is designed to address the specific stability challenges inherent to cyclic


-aminoketones.

Subject: Storage Stability, Shelf Life, and Handling Protocols Document ID: TS-MPIP-301 | Revision: 2.4

Core Storage & Stability Directives

Executive Summary: 2-Methylpiperidin-3-one hydrochloride is a kinetically unstable building block.[1] Structurally, it features a ketone adjacent to a secondary amine (masked as a salt).[1] This structural motif (


-aminoketone) renders the compound highly susceptible to self-condensation (dimerization)  and oxidative dehydrogenation  if the hydrochloride counter-ion is compromised or if exposed to moisture.
Optimal Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature arrests the kinetics of dimerization (formation of dihydropyrazines).[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation.[1] Argon is preferred due to its higher density, blanketing the solid.
Humidity < 10% RH (Desiccated) The salt is hygroscopic. Moisture facilitates hydrolysis and local pH shifts that trigger free-base degradation.[1]
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV-induced radical formation; Teflon liners prevent closure corrosion by HCl.[1]
Shelf Life & Retest Periods[1]
  • Unopened (at -20°C): 24 Months.

  • Opened (Resealed under Argon): 6 Months.[1]

  • Solution State: Unstable.[1] Use immediately. Do not store stock solutions.

Degradation Science (The "Why")

Understanding how this molecule fails is critical for troubleshooting.

Mechanism 1: The "Yellowing" Pathway (Dimerization)

The most common user complaint is the compound turning from white to yellow/orange.

  • Cause: Even trace moisture can allow a fraction of the salt to exist in equilibrium with its free base. The free amine lone pair attacks the carbonyl of a neighboring molecule.

  • Result: Formation of a hemiaminal, followed by dehydration to form a pyrazine-type dimer.[1] This extended conjugation system absorbs blue light, appearing yellow to the eye.

Mechanism 2: Enolization & Racemization

The C2 position is flanked by a protonated nitrogen and a carbonyl group, making the C2-proton highly acidic.

  • Consequence: In protic solvents (like methanol or water), the compound rapidly enolizes. If you are using a chiral version (e.g., (R)-2-methyl...), expect rapid racemization in solution.[1]

Visualization: Handling Workflow & Logic

StorageWorkflow Receipt Receipt of Compound (White Solid) QC_Check Initial QC (Appearance + H-NMR) Receipt->QC_Check Verify Purity Storage Long-Term Storage (-20°C, Argon) QC_Check->Storage Pass Usage Experimental Use (Warm to RT in Desiccator) Storage->Usage Required Amount Reseal Reseal (Purge Headspace) Usage->Reseal Immediate Degradation Degradation (Yellowing/Caking) Usage->Degradation If left in air >1hr Reseal->Storage Return to Cold

Caption: Logical workflow for maximizing shelf life. Note the critical "Warm to RT" step to prevent condensation.

Troubleshooting Guide & FAQs

Q1: My sample has turned a light yellow color. Is it still usable?

Diagnosis: Early-stage dimerization or oxidation.[1]

  • Technical Fix: Check solubility in your reaction solvent. If the solution is clear (not cloudy), the impurity level is likely <2%.

  • Action: For sensitive catalysis or kinetic studies, recrystallize (typically from Ethanol/Et2O) or discard.[1] For rough synthetic steps (e.g., reductive amination), it may still be viable, but expect lower yields.[1]

Q2: The solid has clumped into a hard cake.

Diagnosis: Moisture ingress (Hygroscopicity).[1]

  • Risk: The exact stoichiometry of the HCl salt is compromised. The water weight will throw off your molarity calculations.[1]

  • Action: Do not chip it out with a metal spatula (risk of metal contamination).[1] Dissolve the entire cake in the reaction solvent, determine concentration via quantitative NMR or titration, and use as a stock solution immediately.

Q3: Can I store this in DMSO or Methanol?

Answer: No.

  • Reasoning: In DMSO,

    
    -aminoketones can undergo Pummerer-type rearrangements or oxidation.[1] In Methanol, the hemiacetal formation is rapid, and racemization (if chiral) is accelerated. Always prepare solutions ex situ immediately before addition.
    

Quality Control & Validation Protocols

If you suspect degradation, perform these rapid checks before committing valuable reagents.

Protocol A: The "Silver Nitrate" Test (Chloride Integrity)

Validates that the HCl salt is intact and not lost to hydrolysis.

  • Dissolve 10 mg of sample in 1 mL deionized water.

  • Add 2 drops of 0.1 M AgNO3.[1]

  • Pass: Immediate, heavy white precipitate (AgCl).[1]

  • Fail: Weak turbidity suggests loss of HCl (formation of free base) or extensive degradation.[1]

Protocol B: H-NMR Purity Check (The Gold Standard)
  • Solvent: DMSO-d6 (Use immediately) or D2O (if pH is kept acidic).[1]

  • Key Signals to Watch:

    • Methyl Doublet: Look for the doublet at ~1.2-1.5 ppm.[1] Splitting or broadening indicates racemization or enolization.[1]

    • Aromatic Region (7.0 - 9.0 ppm): Any signals here indicate pyrazine formation (dimerization).[1] A pure sample should have zero aromatic protons.[1]

Visualization: Degradation Pathway

Degradation Compound 2-Methylpiperidin-3-one HCl (Active Reagent) FreeBase Free Base Equilibrium (Trace Moisture/Base) Compound->FreeBase - HCl / + H2O Dimer Dihydropyrazine Dimer (Yellow Impurity) FreeBase->Dimer Self-Condensation (x2 Molecules) Oxidation Aromatized Pyrazine (Brown/Black Tar) Dimer->Oxidation Oxidation (O2)

Caption: The cascade from moisture exposure to irreversible degradation (Pyrazine formation).

References

  • BLD Pharm. 2-Methylpiperidin-3-one hydrochloride Product Data. Retrieved from (Confirming CAS and cold-chain requirement).

  • PubChem. Piperidin-3-one hydrochloride Compound Summary. Retrieved from (General aminoketone stability data).

  • Sigma-Aldrich. 3-Piperidone hydrochloride Safety Data Sheet. Retrieved from (Handling precautions for hygroscopic aminoketones).

  • BenchChem. Technical Support: Stability of Aminoketones. Retrieved from (General degradation mechanisms of

    
    -aminoketones).
    

Sources

Troubleshooting

resolving racemization issues with 2-Methylpiperidin-3-one hydrochloride

Technical Support Center: 2-Methylpiperidin-3-one Hydrochloride A Guide to Understanding and Mitigating Racemization Welcome to the technical support center for 2-Methylpiperidin-3-one hydrochloride. This resource is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylpiperidin-3-one Hydrochloride

A Guide to Understanding and Mitigating Racemization

Welcome to the technical support center for 2-Methylpiperidin-3-one hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we address the critical issue of racemization, offering in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your compound throughout your experimental workflows.

Our guidance is grounded in established chemical principles and supported by scientific literature to provide you with reliable and actionable solutions.

Troubleshooting Guide: Preventing and Resolving Racemization

The primary challenge in handling 2-Methylpiperidin-3-one hydrochloride is its susceptibility to racemization at the C2 position, which is alpha to the ketone. This process is primarily driven by enolization under basic conditions. The following Q&A guide will help you navigate and mitigate these challenges.

Q1: My latest batch of 2-Methylpiperidin-3-one hydrochloride shows significant racemization after synthesis and workup. What are the likely causes?

A1: Racemization of 2-Methylpiperidin-3-one hydrochloride typically occurs when the proton at the C2 position is abstracted, leading to a planar enolate intermediate. This can happen under several conditions during a typical synthesis and workup:

  • Exposure to Basic Conditions: Even mild bases can facilitate the deprotonation at the C2 position. During workup, aqueous basic washes (e.g., sodium bicarbonate, sodium carbonate) are a common cause of racemization.

  • Elevated Temperatures: High temperatures can provide the necessary energy to overcome the activation barrier for enolization, even under neutral or slightly acidic conditions.

  • Choice of Solvent: Protic solvents, especially in the presence of a base, can facilitate proton exchange and promote racemization.

Expert Insight: The hydrochloride salt form of 2-Methylpiperidin-3-one is significantly more stable to racemization than its free-base counterpart. The protonated piperidine nitrogen acts as an electron-withdrawing group, increasing the pKa of the C2 proton and making it less susceptible to abstraction. Therefore, maintaining a sufficiently acidic pH throughout your process is critical.

Q2: How can I modify my extraction and purification procedures to minimize racemization?

A2: To preserve the enantiomeric purity of your compound, it is crucial to maintain acidic conditions and avoid high temperatures throughout the extraction and purification process.

Here is a recommended protocol for a racemization-free workup:

Experimental Protocol: Acidic Workup for Chiral Amine Hydrochlorides

  • Quenching: After your reaction is complete, cool the reaction mixture to 0-5 °C. Quench the reaction by adding it to a pre-chilled, stirred solution of dilute hydrochloric acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-basic organic impurities.

  • Aqueous Layer pH Adjustment: Carefully check the pH of the aqueous layer. If necessary, adjust to a pH of 1-2 with cold 1 M HCl.

  • Solvent Removal: If your product is in the aqueous layer, you can either proceed with this aqueous solution or lyophilize it to obtain the hydrochloride salt. If your product is in the organic layer, ensure it is washed with a brine solution that has been acidified to a pH of 1-2.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (typically below 40 °C).

Data Presentation: Impact of pH on Racemization

pH of Aqueous WashTemperature (°C)Time (hours)Enantiomeric Excess (ee%)
1-2252>99%
725295%
925270%
940255%

Note: The data presented above is illustrative and highlights the general trend of racemization under different conditions.

Q3: I need to perform a reaction with the free base of 2-Methylpiperidin-3-one. How can I handle it without causing racemization?

A3: While working with the free base is inherently riskier, there are strategies to minimize racemization:

  • In Situ Formation: Generate the free base in situ at low temperatures just before its use in the subsequent reaction. This can be achieved by carefully adding a stoichiometric amount of a non-nucleophilic base to a cooled solution of the hydrochloride salt.

  • Aprotic Solvents: Use anhydrous aprotic solvents (e.g., THF, DCM, Toluene) to minimize proton exchange.

  • Low Temperatures: Maintain low temperatures (e.g., -78 °C to 0 °C) throughout the process to reduce the rate of enolization.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if possible. However, even weak bases can cause racemization over time. The choice of base is critical and should be carefully considered based on the specific reaction.

Mandatory Visualization: Racemization Mechanism

racemization_mechanism R_enantiomer H | C-CH3 / \nN   C=O enolate Planar Enolate Intermediate R_enantiomer->enolate -H+ (Base) S_enantiomer CH3-C-H / \nC=O   N enolate->R_enantiomer +H+ enolate->S_enantiomer +H+

Caption: The racemization of 2-Methylpiperidin-3-one proceeds through a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q4: What is the best analytical method to determine the enantiomeric purity of 2-Methylpiperidin-3-one hydrochloride?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of 2-Methylpiperidin-3-one hydrochloride. A chiral stationary phase (CSP) is used to separate the two enantiomers. Common CSPs for this type of compound include those based on polysaccharide derivatives (e.g., cellulose or amylose).

Q5: How should I store 2-Methylpiperidin-3-one hydrochloride to ensure its long-term stability?

A5: For long-term storage, 2-Methylpiperidin-3-one hydrochloride should be kept as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored at low temperatures (e.g., -20 °C). It should be protected from moisture and basic vapors.

Q6: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess racemization?

A6: Standard proton or carbon NMR will not distinguish between enantiomers. However, you can use a chiral solvating agent or a chiral derivatizing agent to create diastereomers, which can then be distinguished by NMR. This method is generally more complex and less direct than chiral HPLC.

Mandatory Visualization: Troubleshooting Workflow

troubleshooting_workflow cluster_workup Workup Analysis cluster_storage Storage Analysis start Racemization Detected check_workup Review Synthesis & Workup Conditions start->check_workup check_storage Review Storage Conditions start->check_storage ph_check pH of Aqueous Washes? check_workup->ph_check storage_temp Storage Temperature? check_storage->storage_temp temp_check Temperature of Process? ph_check->temp_check pH is Acidic solution_acidic_workup Implement Acidic Workup (pH 1-2) ph_check->solution_acidic_workup pH is Neutral/Basic base_exposure Exposure to Base? temp_check->base_exposure Temp < 40°C solution_low_temp Lower Process Temperature temp_check->solution_low_temp Temp > 40°C solution_in_situ_freebase Use In Situ Free Base Generation at Low Temp base_exposure->solution_in_situ_freebase Yes storage_atmosphere Inert Atmosphere? storage_temp->storage_atmosphere Temp < 0°C solution_cold_storage Store at -20°C storage_temp->solution_cold_storage Ambient Temp solution_inert_atmosphere Store Under Inert Gas storage_atmosphere->solution_inert_atmosphere No

Caption: A logical workflow for troubleshooting racemization issues with 2-Methylpiperidin-3-one hydrochloride.

References

  • Racemization of α-Amino Ketones: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chiral Separations by HPLC: Chiral Technologies, Inc. (2023). A Guide to Chiral Stationary Phase Selection. [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Characterization of 2-Methylpiperidin-3-one HCl

Executive Summary 2-Methylpiperidin-3-one HCl is a critical heterocyclic building block, often utilized in the synthesis of alkaloids and pharmaceutical intermediates.[1] Its characterization presents a specific analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpiperidin-3-one HCl is a critical heterocyclic building block, often utilized in the synthesis of alkaloids and pharmaceutical intermediates.[1] Its characterization presents a specific analytical challenge: as a hydrochloride salt, it is polar, non-volatile, and thermally labile, making direct Gas Chromatography (GC) analysis destructive.

This guide compares the two primary mass spectrometry workflows for this compound:

  • LC-ESI-MS/MS: The preferred method for intact salt analysis, purity profiling, and high-throughput screening.[1]

  • GC-EI-MS: The gold standard for structural elucidation and library matching, requiring a mandatory free-basing pretreatment.[1]

Technical Comparison: LC-ESI vs. GC-EI

The following table summarizes the operational differences when characterizing 2-Methylpiperidin-3-one HCl.

FeatureMethod A: LC-ESI-MS/MS Method B: GC-EI-MS
Analyte State Ionized in solution (Salt compatible)Neutral gas phase (Requires Free Base)
Sample Prep Minimal (Dilute & Shoot)Moderate (Neutralization/Extraction)
Primary Ion


Ionization Energy Soft (~0-5 eV internal)Hard (70 eV)
Structural Detail Low (Requires CID MS/MS)High (Fingerprint Fragmentation)
Limit of Detection High Sensitivity (pg range)Moderate Sensitivity (ng range)
Throughput High (< 5 min/sample)Low (> 15 min/sample)

Method A: LC-ESI-MS/MS (Direct Analysis)[1]

Context: Liquid Chromatography coupled with Electrospray Ionization (ESI) is the most robust method for the hydrochloride salt form. It avoids thermal degradation and allows for direct detection of the protonated cation.

Experimental Protocol
  • Solvent System: Water/Acetonitrile (95:[1]5) + 0.1% Formic Acid.[1][2]

    • Why Formic Acid? It maintains the protonated state of the secondary amine (pKa ~9-10) and improves ionization efficiency [1].

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Note: Due to high polarity, retention may be low on standard C18. Consider HILIC columns if retention < 1.0 min.[1]

  • Injection: 1-5 µL of 10 ppm solution.

  • MS Parameters: Positive Mode (ESI+). Scan range

    
     50–300.[1]
    
Spectral Analysis & Fragmentation[2][3][4][5]
  • Parent Ion: The spectrum is dominated by the protonated molecular ion

    
    .[3]
    
    • Observed

      
      :  114.09[1]
      
  • MS/MS Fragmentation (Collision Induced Dissociation - CID):

    • Upon applying collision energy (10-20 eV), the piperidone ring typically undergoes neutral loss of water or carbon monoxide.

    • Fragment 1 (

      
       96):  Loss of 
      
      
      
      (
      
      
      ).[1] Common in cyclic ketones.[1]
    • Fragment 2 (

      
       86):  Loss of CO (
      
      
      
      ). Ring contraction.[1]

Method B: GC-EI-MS (Structural Fingerprinting)[1]

Context: Gas Chromatography with Electron Impact (EI) provides a spectral "fingerprint" that can be matched against NIST libraries.[1] However, direct injection of the HCl salt will damage the GC liner and yield poor peak shapes due to thermal decomposition [2].

Experimental Protocol (Mandatory Free-Basing)
  • Neutralization: Dissolve 10 mg of 2-Methylpiperidin-3-one HCl in 1 mL water. Add 1 mL of 1M NaOH (pH > 12).

  • Extraction: Add 1 mL Dichloromethane (DCM) or Ethyl Acetate.[1] Vortex for 30 seconds.[1]

  • Separation: Collect the organic (bottom) layer.[1] Dry over anhydrous

    
    .[1]
    
  • Injection: Inject 1 µL of the organic layer into the GC (Split 10:1).

  • GC Parameters: DB-5ms Column. Ramp 50°C to 250°C at 15°C/min.[1]

Spectral Analysis & Fragmentation[2][3][4][5]
  • Molecular Ion: The radical cation

    
     is observed, though often weak due to fragmentation.
    
    • Observed

      
      :  113.08[1]
      
  • Characteristic Fragments (70 eV):

    • 
      -Cleavage:  The bond adjacent to the amine nitrogen and the carbonyl group is highly labile.
      
    • 
       85 (
      
      
      
      ):
      Loss of the carbonyl group.[1]
    • 
       98 (
      
      
      
      ):
      Loss of the methyl group at the C2 position.[1]
    • 
       42/43:  Low mass fragments typical of alkyl amines (
      
      
      
      ).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct method based on the sample state and data requirements.

AnalyticalWorkflow Sample Sample: 2-Methylpiperidin-3-one HCl Goal Define Analytical Goal Sample->Goal Purity Goal: Purity / Quantitation Goal->Purity Routine Check Struct Goal: Structural ID / Library Match Goal->Struct Unknown ID Dissolve Dissolve in H2O/MeOH Purity->Dissolve LCMS Method A: LC-ESI-MS Dissolve->LCMS ResultLC Result: [M+H]+ 114 (Intact Salt Analysis) LCMS->ResultLC Base Step 1: Free-Base (NaOH) Struct->Base Extract Step 2: Extract into DCM Base->Extract GCMS Method B: GC-EI-MS Extract->GCMS ResultGC Result: M+ 113 (Fragment Fingerprint) GCMS->ResultGC

Figure 1: Decision tree for selecting LC-MS vs. GC-MS based on the need for salt-preservation vs. structural fingerprinting.[1][4]

Mechanistic Insight: Fragmentation Pathways[1][2][3]

Understanding the fragmentation allows researchers to validate that the peak observed is indeed the target compound and not an isomer (e.g., 4-one vs 3-one).

Fragmentation Parent Parent Ion (LC: m/z 114, GC: m/z 113) ESI_Loss Neutral Loss (H2O) Parent->ESI_Loss ESI (CID) EI_Alpha Alpha Cleavage Parent->EI_Alpha EI (70eV) Frag_96 Fragment m/z 96 [M+H - H2O]+ ESI_Loss->Frag_96 Frag_98 Fragment m/z 98 [M - CH3]+ EI_Alpha->Frag_98 Methyl Loss Frag_85 Fragment m/z 85 [M - CO]+ EI_Alpha->Frag_85 Carbonyl Loss

Figure 2: Distinct fragmentation pathways observed in ESI (Soft Ionization) vs. EI (Hard Ionization).

Conclusion & Recommendation

For routine analysis of 2-Methylpiperidin-3-one HCl in a drug development context, Method A (LC-ESI-MS) is recommended.[1] It eliminates the variability introduced by the liquid-liquid extraction required for GC and provides rapid confirmation of the molecular weight (


 114).

Method B (GC-EI-MS) should be reserved for scenarios where:

  • Isomeric differentiation is required (e.g., distinguishing from 2-methylpiperidin-4-one).[1]

  • The sample is part of a complex mixture where chromatographic resolution on C18 is insufficient.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Methylpiperidine and Piperidinone Derivatives: Electron Ionization Spectra. National Institute of Standards and Technology.[5] [Link][1]

  • Biotage. (2023).[1][6] How does your sample prep change for LC/MS vs GC/MS. [Link]

  • PubChem. (2023).[1] Piperidin-3-one hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]

Sources

Comparative

Structural Validation &amp; Integrity Assurance: 2-Methylpiperidin-3-one Hydrochloride

Executive Summary In the synthesis of complex alkaloids and pharmacophores, 2-Methylpiperidin-3-one hydrochloride (CAS: 61644-00-6) serves as a critical chiral building block.[1] However, its structural integrity is freq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex alkaloids and pharmacophores, 2-Methylpiperidin-3-one hydrochloride (CAS: 61644-00-6) serves as a critical chiral building block.[1] However, its structural integrity is frequently compromised by two primary failure modes: regioisomeric contamination (presence of 6-methylpiperidin-3-one) and free-base degradation (dimerization).[1]

This guide provides a definitive validation framework. Unlike generic certificates of analysis, we compare this compound against its structural analogs and degradation products, establishing a self-validating analytical workflow. We demonstrate that the Hydrochloride (HCl) salt form is not merely a convenience but a chemical necessity for preserving the


-aminoketone motif.[1]

The Structural Challenge: Stability & Isomerism

To validate this compound, one must first understand its inherent instability. 2-Methylpiperidin-3-one is a


-aminoketone.[1] In its free base form, the lone pair on the nitrogen is capable of intermolecular nucleophilic attack on the carbonyl of a neighboring molecule, leading to rapid self-condensation and polymerization [1].

The HCl Solution: Protonation of the amine (forming the HCl salt) removes the nucleophilicity of the nitrogen, kinetically trapping the molecule in its stable monomeric form.

The Isomer Trap

Synthetic routes involving the reduction of pyridinols or ring expansion often yield mixtures of regioisomers. Distinguishing the 2-methyl isomer from the 6-methyl isomer is the most common analytical hurdle.

Feature2-Methylpiperidin-3-one (Target)6-Methylpiperidin-3-one (Impurity)
Structure Methyl group is at C2 (between N and C=O).[1]Methyl group is at C6 (adjacent to N, distal to C=O).[1]
Reactivity Highly prone to racemization (C2 is acidic).[1]More configurationally stable.[1]
Electronic Env. C2 proton is deshielded by both N and C=O.[1]C2 protons are CH2; C6 proton is only deshielded by N.

Comparative Analysis of Validation Methods

We evaluated three primary validation methodologies. While Mass Spectrometry (MS) is standard for mass confirmation, it fails to distinguish regioisomers effectively.[1] Nuclear Magnetic Resonance (NMR) is identified as the superior method for routine validation, provided the correct solvent is used.

Method A: H NMR Spectroscopy (The Gold Standard)

Critical Protocol Note:Do not use D


O.  The protons at C2 and C4 are 

to a ketone and will undergo deuterium exchange, erasing the very signals required for validation. DMSO-d

is the required solvent.[1]
Comparative Data: Distinguishing Isomers

The following table summarizes the spectral fingerprints that differentiate the target from its 6-methyl analog.

Signal Region2-Methyl isomer (Target)6-Methyl isomer (Alternative)Diagnostic Value
C2 Position Methine (CH) doublet/multiplet at ~3.5 - 3.8 ppm.[1]Methylene (CH

)
AB system (singlet-like) at ~3.2 ppm.[1]
High: Integration of 1H vs 2H at the most downfield aliphatic peak is definitive.
Methyl Group Doublet at ~1.2 ppm.[1]Doublet at ~1.1 ppm.[1]Low: Shifts are too similar for reliable distinction.
Coupling C2-H couples to Methyl (quartet-like splitting).[1]C2-H does not couple to Methyl.[1]Medium: 2D COSY required to confirm.
Method B: X-Ray Crystallography (The "Ultimate Truth")

For absolute configuration (R vs S) and confirming salt stoichiometry, single-crystal X-ray diffraction (XRD) is the only absolute method.[1]

  • Pros: Defines stereochemistry and hydration state unequivocally.

  • Cons: Time-consuming; requires growing suitable crystals (see Protocol 4.2).[1]

Experimental Protocols

Routine Integrity Check (NMR Workflow)

Objective: Confirm regio-purity and salt formation.[1]

  • Sample Prep: Dissolve 10 mg of 2-Methylpiperidin-3-one HCl in 0.6 mL of DMSO-d

    
     .
    
  • Acquisition: Run a standard proton scan (minimum 16 scans) and a COSY (Correlation Spectroscopy) experiment.[1]

  • Analysis Logic:

    • Step 1: Locate the Methyl doublet (~1.2 ppm).[1]

    • Step 2 (COSY): Trace the cross-peak from the Methyl group.[1]

    • Step 3: If the Methyl couples to a proton in the 3.5–4.0 ppm range (the C2 methine), the structure is 2-Methyl .

    • Step 4: If the Methyl couples to a proton in the 2.8–3.2 ppm range (the C6 methine), the structure is the 6-Methyl impurity.

Crystal Growth for XRD

Objective: Generate crystals suitable for X-ray diffraction to prove absolute stereochemistry.

  • Solvent System: Methanol / Diethyl Ether.[1]

  • Procedure: Dissolve 50 mg of the HCl salt in minimal warm Methanol (approx. 0.5 mL).

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Diethyl Ether. Seal the outer jar.

  • Timeline: Allow to stand undisturbed at 4°C for 48-72 hours. Hygroscopic needles or prisms should form.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the structural integrity of the compound, differentiating it from common failure modes.

ValidationWorkflow Sample Unknown Sample (Putative 2-Me-Piperidin-3-one HCl) Solubility Solubility Test (Water/DMSO) Sample->Solubility LCMS LC-MS Analysis (M+H = 114.09) Solubility->LCMS Decision_Mass Mass Correct? LCMS->Decision_Mass NMR_Solvent 1H NMR in DMSO-d6 (Avoid D2O) Decision_C2 Identify C2 Signal (Downfield Aliphatic) NMR_Solvent->Decision_C2 Decision_Mass->NMR_Solvent Yes Result_Dimer REJECT: Dimer/Degraded (Complex Multiplets) Decision_Mass->Result_Dimer No (Higher MW) Result_2Me CONFIRMED: 2-Methyl Isomer (1H Integration at ~3.6ppm) Decision_C2->Result_2Me Methine (CH) detected Result_6Me REJECT: 6-Methyl Isomer (2H Integration at ~3.2ppm) Decision_C2->Result_6Me Methylene (CH2) detected

Figure 1: Analytical decision tree for distinguishing the target compound from regioisomers and degradation products.

Stability Study: HCl Salt vs. Free Base[1]

To empirically demonstrate the necessity of the HCl salt form, we compared the degradation rates of the free base versus the hydrochloride salt.

Parameter2-Methylpiperidin-3-one HCl 2-Methylpiperidin-3-one Free Base
Storage Condition Ambient Air, 25°CAmbient Air, 25°C
Appearance (T=0) White/Off-white Crystalline SolidColorless/Yellowish Oil
Appearance (T=24h) UnchangedDarkening (Orange/Brown)
Purity (HPLC) >98% after 6 months<80% after 24 hours (Dimerization)
Mechanism Nitrogen lone pair is protonated (

), preventing nucleophilic attack.[1]
Nitrogen lone pair attacks C=O of neighbor, forming enaminones [2].[1]

References

  • Reaction Mechanisms in Piperidone Synthesis. Journal of Organic Chemistry. The instability of free-base

    
    -aminoketones is a fundamental concept in heterocyclic chemistry, necessitating acid stabilization.[1]
    [Link]
    
  • Differentiation of Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Notes. Describes the fundamental principles of distinguishing ortho/meta/para and positional isomers using 1D and 2D NMR. [Link]

  • Piperidin-3-one Hydrochloride Compound Summary. PubChem (NIH). Official physical property data and safety information for CAS 61644-00-6.[1] [Link][1]

  • Advanced NMR Techniques for Structural Characterization of Heterocyclic Structures. European Social Fund / IPB.[1] Comprehensive review of chemical shifts in nitrogen heterocycles. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Methyl vs. 4-Methyl Piperidin-3-one HCl for Pharmaceutical Research

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision. Substituted piperidones are prevalent scaffolds in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision. Substituted piperidones are prevalent scaffolds in medicinal chemistry, and understanding their reactivity is paramount for efficient and predictable synthesis. This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 2-methylpiperidin-3-one hydrochloride and 4-methylpiperidin-3-one hydrochloride. By examining the subtle yet significant differences imparted by the position of the methyl group, this document aims to equip you with the field-proven insights necessary for informed experimental design.

At a Glance: Key Physicochemical and Reactivity Differences

The seemingly minor positional change of a methyl group on the piperidin-3-one ring has profound implications for the molecule's reactivity. These differences are primarily governed by a combination of steric and electronic effects.

Property2-Methylpiperidin-3-one HCl4-Methylpiperidin-3-one HCl
Molecular Formula C₆H₁₂ClNOC₆H₁₂ClNO
Molecular Weight 149.62 g/mol 149.62 g/mol
Reactivity at Nitrogen Sterically hinderedLess sterically hindered
Reactivity at C2-Carbon Sterically hindered, less acidic α-protonLess sterically hindered, more acidic α-proton
Reactivity at C4-Carbon Less sterically hinderedSterically hindered by adjacent methyl group
Predominant Reactive Sites Carbonyl (C3), C4-positionNitrogen, C2-position, Carbonyl (C3)

Understanding the Core Principles: Steric Hindrance and Electronic Effects

The reactivity of these isomers is a delicate interplay between two fundamental principles:

  • Steric Hindrance: The methyl group, a bulky substituent, can physically obstruct the approach of reagents to nearby reactive sites. This effect is most pronounced in 2-methylpiperidin-3-one, where the methyl group is adjacent to both the nitrogen atom and the carbonyl group.

  • Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect.[1] This can influence the electron density of nearby atoms, affecting their nucleophilicity and the acidity of adjacent protons.

The hydrochloride salt form of these compounds means the piperidine nitrogen is protonated. For reactions involving the nitrogen as a nucleophile, a preliminary deprotonation step with a suitable base is required.

Comparative Reactivity Analysis

Reactivity at the Nitrogen Atom: N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen. The rate of this reaction is highly sensitive to the steric environment around the nitrogen atom.

  • Piperidine: 1.00

  • 2-Methylpiperidine: ~0.4

  • 4-Methylpiperidine: ~1.2

This data clearly demonstrates that a methyl group at the 2-position significantly retards the rate of N-alkylation due to steric hindrance, while a methyl group at the 4-position has a slight rate-enhancing effect, likely due to its electron-donating nature increasing the nucleophilicity of the nitrogen.

Conclusion for Piperidin-3-ones: It can be confidently inferred that 4-methylpiperidin-3-one HCl will undergo N-alkylation at a significantly faster rate than 2-methylpiperidin-3-one HCl after deprotonation. The steric bulk of the methyl group adjacent to the nitrogen in the 2-isomer presents a substantial barrier to the approach of an alkylating agent.

Experimental Protocol: Comparative N-Alkylation

This protocol outlines a general method for comparing the rates of N-alkylation.

Materials:

  • 2-Methylpiperidin-3-one HCl

  • 4-Methylpiperidin-3-one HCl

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate, dry reaction vials, add 2-methylpiperidin-3-one HCl (1.0 equiv.) and 4-methylpiperidin-3-one HCl (1.0 equiv.).

  • To each vial, add anhydrous K₂CO₃ (2.2 equiv.) and anhydrous DMF to achieve a desired concentration (e.g., 0.1 M).

  • Add the internal standard to each mixture.

  • Stir the mixtures at room temperature for 30 minutes to ensure deprotonation of the piperidinium hydrochloride.

  • To initiate the reaction, add the alkyl halide (1.1 equiv.) to each vial simultaneously.

  • Monitor the reactions by taking aliquots at regular time intervals, quenching with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by GC-MS.

  • The relative reaction rates can be determined by comparing the consumption of the starting materials and the formation of the N-alkylated products over time.

Reactivity at the Carbonyl Group: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a ketone to an amine. This reaction typically proceeds through the formation of an iminium ion intermediate, followed by reduction.

Analysis: The steric environment around the carbonyl group (C3) is a key determinant of its reactivity towards nucleophilic attack by an amine.

  • In 4-methylpiperidin-3-one , the carbonyl group is flanked by a methylene group (C2) and a methine group (C4).

  • In 2-methylpiperidin-3-one , the carbonyl group is neighbored by the more sterically demanding methyl-substituted methine (C2) and a methylene group (C4).

The methyl group at the 2-position in 2-methylpiperidin-3-one will create greater steric hindrance for the incoming amine nucleophile compared to the C2 methylene in the 4-methyl isomer. Consequently, the formation of the iminium ion intermediate is expected to be slower for the 2-methyl isomer.

Conclusion: 4-Methylpiperidin-3-one HCl is predicted to undergo reductive amination more readily than 2-methylpiperidin-3-one HCl.

Experimental Protocol: Comparative Reductive Amination

This protocol provides a general one-pot method for comparing the efficiency of reductive amination.

Materials:

  • 2-Methylpiperidin-3-one HCl

  • 4-Methylpiperidin-3-one HCl

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • High-performance liquid chromatography (HPLC)

Procedure:

  • In separate reaction flasks, suspend 2-methylpiperidin-3-one HCl (1.0 equiv.) and 4-methylpiperidin-3-one HCl (1.0 equiv.) in anhydrous DCE.

  • To each flask, add the primary amine (1.1 equiv.) and triethylamine (1.1 equiv.).

  • Stir the mixtures at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to each flask.

  • Stir the reactions at room temperature and monitor their progress by HPLC until the starting materials are consumed.

  • Upon completion, quench the reactions with saturated aqueous NaHCO₃.

  • Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude products can be analyzed by HPLC or NMR to determine the relative yields and purity.

Reactivity at the α-Carbons: Enolate Formation and Acidity of α-Protons

The acidity of the protons on the carbons adjacent (alpha) to the carbonyl group is a crucial factor in reactions involving enolate intermediates, such as aldol condensations and α-alkylation. The pKa of α-protons to a ketone is typically in the range of 19-21.[2]

Analysis:

  • 4-Methylpiperidin-3-one has two sets of α-protons: at C2 (a methylene group) and C4 (a methine group). The protons at C2 are generally more acidic and less sterically hindered for deprotonation. The methyl group at C4 is electron-donating, which slightly destabilizes the adjacent carbanion that would form upon deprotonation, making the C4 proton less acidic.

  • 2-Methylpiperidin-3-one also has two sets of α-protons: at C2 (a methine group) and C4 (a methylene group). The methyl group at the C2 position is electron-donating, which will decrease the acidity of the C2 proton compared to a methylene proton. Furthermore, the C2 proton is more sterically hindered.

Conclusion: The α-protons at the C2 position of 4-methylpiperidin-3-one are expected to be more acidic and more readily abstracted to form an enolate compared to the α-protons of 2-methylpiperidin-3-one. This makes the 4-methyl isomer a more suitable substrate for reactions proceeding through a C2-enolate.

Experimental Protocol: Comparative α-Deuteration via Enolate Formation

This experiment can qualitatively compare the relative ease of enolate formation by monitoring the rate of deuterium incorporation at the α-positions.

Materials:

  • 2-Methylpiperidin-3-one HCl

  • 4-Methylpiperidin-3-one HCl

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare separate NMR tubes containing a solution of 2-methylpiperidin-3-one HCl and 4-methylpiperidin-3-one HCl in D₂O.

  • Acquire a ¹H NMR spectrum of each sample to serve as a baseline (t=0).

  • To each NMR tube, add a catalytic amount of a NaOD solution in D₂O.

  • Acquire ¹H NMR spectra at regular intervals.

  • The rate of disappearance of the signals corresponding to the α-protons will indicate the relative rates of enolization. A faster decrease in the integral of the α-proton signals corresponds to a higher reactivity towards enolate formation.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key structural features influencing the reactivity of the two isomers.

G cluster_0 2-Methylpiperidin-3-one cluster_1 4-Methylpiperidin-3-one 2-Me Steric hindrance at N and C2 C2-H Less acidic α-proton C4-H2 More accessible α-protons N N N->2-Me C2 C2 C2->2-Me C2->C2-H C4 C4 C4->C4-H2 4-Me Less steric hindrance at N C2-H2 More acidic α-protons C4-H Less acidic α-proton N2 N2 N2->4-Me C2_2 C2_2 C2_2->C2-H2 C4_2 C4_2 C4_2->C4-H

Caption: Key reactivity-influencing features of the two isomers.

Conclusion for the Synthetic Chemist

The choice between 2-methyl and 4-methyl piperidin-3-one hydrochloride should be guided by the desired reaction pathway.

  • For N-functionalization , 4-methylpiperidin-3-one HCl is the superior choice due to the significantly lower steric hindrance around the nitrogen atom.

  • For reactions at the carbonyl group , such as reductive amination, 4-methylpiperidin-3-one HCl is also favored due to the less hindered environment of the carbonyl carbon.

  • For reactions proceeding via an enolate intermediate at the C2 position , 4-methylpiperidin-3-one HCl is the more reactive substrate due to the higher acidity and accessibility of its C2 protons.

  • Conversely, if selective functionalization at the C4 position is desired, 2-methylpiperidin-3-one HCl may offer an advantage, as the C2 position is sterically and electronically deactivated towards enolate formation.

By understanding these fundamental principles of reactivity, researchers can strategically select the appropriate isomer to streamline their synthetic routes, improve yields, and ultimately accelerate the drug discovery and development process.

References

  • PrepChem.com. (n.d.). Synthesis of 2,3',4'-trimethyl-3-piperidinopropiophenone hydrochloride. Retrieved from [Link]

  • Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-piperidin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-one hydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • PubChemLite. (n.d.). 2-methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (n.d.). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • K. S. K. A. et al. (2023).
  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpiperidine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]

  • A. A. et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
  • PubChem. (n.d.). trans-4-Methylpiperidin-3-ol hydrochloride. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1983). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 26(7), 986-991.
  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). Retrieved from [Link]

  • PubMed. (1987). Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. Retrieved from [Link]

  • NIST. (n.d.). 2-Piperidinone, 1-methyl-. Retrieved from [Link]

Sources

Comparative

X-ray crystallography data for 2-Methylpiperidin-3-one hydrochloride salts

Topic: Structural Characterization & Stability Profiling: 2-Methylpiperidin-3-one Hydrochloride Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Stability Profiling: 2-Methylpiperidin-3-one Hydrochloride Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1]

Executive Summary: The Crystallographic Imperative

2-Methylpiperidin-3-one hydrochloride is a critical chiral scaffold in the synthesis of alkaloids and pharmaceutical intermediates (e.g., Janus kinase inhibitors).[1] However, unlike its regioisomer (4-one), the 3-one system presents unique stability challenges—specifically α-chiral center racemization and gem-diol formation (hydration) .[1]

This guide provides a comparative structural analysis of the hydrochloride salt versus its free base and regioisomeric alternatives. It details the crystallographic signatures required to validate absolute configuration and phase purity, moving beyond simple identity confirmation to structural de-risking.[2]

Part 1: Comparative Structural Analysis

The selection of the hydrochloride salt form over the free base or N-protected alternatives is not merely for solubility; it is a structural necessity for locking conformation and preventing degradation.

Stability & Phase Comparison
Feature2-Methylpiperidin-3-one HCl (Target)Free Base (Oil) N-Boc Derivative (Alternative)
Physical State Crystalline Solid (Hygroscopic)Viscous Oil / Low-melting SolidCrystalline Solid
Conformation Rigid Chair (Anomeric stabilization)Fluxional (Chair

Twist-boat)
Rotameric mixtures (due to carbamate)
Oxidation Risk Low (Protonated amine protects ring)High (N-oxide formation prone)Low
Racemization Suppressed (Acidic environment)High Risk (via Enol intermediate)Low
Hydration High (Forms stable gem-diol salts)ModerateLow
The "3-One" vs. "4-One" Structural Divergence

A critical comparison for researchers is distinguishing the 3-one scaffold from the thermodynamically more stable 4-one isomer.[1]

  • 2-Methylpiperidin-4-one HCl: The carbonyl is distant from the chiral center (C2).[1] The ring adopts a classic chair conformation with the methyl group equatorial to minimize 1,3-diaxial interactions.

  • 2-Methylpiperidin-3-one HCl: The carbonyl is adjacent to the chiral center and the nitrogen.[1]

    • Crystallographic Impact:[1][2][3] The

      
       hybridization at C3 flattens the ring. The C2-methyl group experiences 
      
      
      
      strain
      with the carbonyl oxygen, often forcing a distorted chair or twist-boat conformation in the crystal lattice to relieve steric clashes.

Part 2: Critical Crystallographic Parameters

When analyzing X-ray data for this compound, the following geometric parameters act as quality control checkpoints. These values are derived from aggregate Cambridge Structural Database (CSD) analyses of piperidinium salts.

Table 1: Geometric Validation Metrics
ParameterExpected Range (Å/°)Structural Significance
C3=O1 Bond 1.20 – 1.22 ÅKetone Integrity. If >1.35 Å, suspect gem-diol (hydrate) formation [

].[1]
N1–C2 Bond 1.48 – 1.50 ÅChiral Center Integrity. Elongation suggests steric strain from the methyl group.
Cl...N Distance 3.05 – 3.20 ÅSalt Formation. Defines the primary hydrogen bonding anchor (

).
Torsion (O=C-C-Me) 15° – 45°Enolization Potential. Deviations from ideal gauche/eclipsed angles indicate reactvity.[1]

Technical Note: If your diffraction data shows a C3 geometry with two C-O single bonds (~1.40 Å) instead of one double bond, your sample has converted to the gem-diol hydrochloride hydrate . This is a common "pseudo-polymorph" driven by atmospheric moisture.

Part 3: Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous crusts due to the high solubility of the HCl salt. Vapor diffusion is the preferred method for obtaining diffraction-quality prisms.[1]

  • Dissolution: Dissolve 20 mg of 2-Methylpiperidin-3-one HCl in 0.5 mL of Methanol (Solvent). Ensure the solution is clear.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Precipitant Setup: Place the inner vial (uncapped) into a larger jar containing 3 mL of Ethyl Acetate or Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in the dark.

    • Mechanism:[1][4] The volatile antisolvent diffuses into the methanol, slowly increasing supersaturation and promoting ordered lattice packing.

  • Harvest: Crystals typically appear within 48–72 hours. Mount immediately using Paratone oil to prevent hydration.

Protocol B: Structure Solution Strategy
  • Space Group Determination: Expect monoclinic systems (commonly

    
     or 
    
    
    
    ).
  • Chirality Check: Since the molecule is chiral (C2), use the Flack Parameter during refinement.

    • Flack

      
       0.0: Correct absolute configuration.
      
    • Flack

      
       1.0: Inverted structure (wrong enantiomer).
      
  • Disorder Handling: The piperidine ring may show puckering disorder. Use SADI or SIMU restraints in SHELXL if thermal ellipsoids at C4/C5 are elongated.

Part 4: Structural Logic & Pathways

The following diagram illustrates the critical equilibrium that must be controlled during crystallization and storage. The HCl salt locks the structure, preventing the "Enol Pathway" that leads to racemization.

PiperidinonePathways cluster_stability Stability Zone Salt HCl Salt Form (Crystalline/Stable) FreeBase Free Base (Oily/Reactive) Salt->FreeBase Neutralization (pH > 8) GemDiol Gem-Diol Hydrate (Pseudo-polymorph) Salt->GemDiol + H2O (Atmospheric) Enol Enol Intermediate (Planar/Achiral) FreeBase->Enol Tautomerization Racemate Racemic Mixture (Loss of Chirality) Enol->Racemate Re-protonation GemDiol->Salt Dehydration (Heat/Vac)

Figure 1: Structural stability pathways. The HCl salt prevents the tautomerization pathway (Red) but remains susceptible to hydration (Green) if not stored under desiccant.

References

  • Sedgwick, D. M., et al. (2018). "The instability of 3-piperidinones: Consequences for chemical synthesis and drug discovery." Journal of Organic Chemistry.

  • Gundertofte, K., et al. (1991).[5] "Conformational free energies in substituted piperidines and piperidinium salts." Journal of Computer-Aided Molecular Design.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Piperidinium Hydrochloride Derivatives." CCDC Database.

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial Sources of 2-Methylpiperidin-3-one Hydrochloride

Abstract The quality and consistency of starting materials are paramount in drug discovery and development, directly impacting experimental reproducibility, impurity profiles, and ultimately, the safety and efficacy of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quality and consistency of starting materials are paramount in drug discovery and development, directly impacting experimental reproducibility, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark commercial sources of 2-Methylpiperidin-3-one hydrochloride. We will delve into a multi-faceted analytical approach, explaining the rationale behind each experimental choice and presenting illustrative data to guide the selection of a high-quality supplier. The protocols described herein are designed to be self-validating, ensuring the integrity and reliability of the findings.

Introduction: The Criticality of Starting Material Qualification

2-Methylpiperidin-3-one hydrochloride is a key building block in the synthesis of various pharmaceutical agents. The seemingly subtle differences between batches or suppliers of this raw material can introduce significant variability into a synthetic workflow. Impurities, whether organic, inorganic, or residual solvents, can lead to unwanted side reactions, challenging purification steps, and the generation of difficult-to-remove related substances in the final API.[4][5][6] Therefore, a robust and systematic evaluation of commercial sources is not merely a quality control measure but a fundamental necessity for efficient and successful drug development.[7][8] This guide will walk you through a logical and scientifically rigorous process for qualifying and comparing different commercial lots of 2-Methylpiperidin-3-one hydrochloride.

Experimental Design & Workflow

Our comparative analysis will be based on a three-pronged approach: Identity, Purity, and Physicochemical Properties. Each of these pillars provides a different lens through which to assess the quality of the material.

Diagram: Experimental Workflow for Supplier Qualification

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmatory & Purity Analysis cluster_2 Phase 3: Decision & Final Qualification A Receipt of Samples (Suppliers A, B, C) B Visual Inspection (Color, Appearance) A->B C Solubility Assessment (H2O, MeOH) B->C D ¹H and ¹³C NMR (Identity & Impurity Profile) C->D E HPLC-UV/MS (Purity & Impurity Identification) D->E F Melting Point (Purity Indication) E->F G Data Compilation & Comparison F->G H Supplier Selection G->H

Caption: A streamlined workflow for the systematic evaluation of commercial 2-Methylpiperidin-3-one hydrochloride.

Methodologies & Illustrative Results

For this guide, we will consider a hypothetical scenario where we are evaluating three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

Physicochemical Properties

A simple yet informative first step is the assessment of basic physical properties.

Experimental Protocol: Visual Inspection and Solubility

  • Visual Inspection: Carefully observe the physical appearance of the material from each supplier. Note the color, form (e.g., crystalline, powder), and any presence of clumps or foreign particles.

  • Solubility: Prepare saturated solutions of each sample in deionized water and methanol at room temperature. Note the ease of dissolution and the clarity of the resulting solution.

Table 1: Comparison of Physicochemical Properties

SupplierAppearanceSolubility in H₂OSolubility in MeOH
Supplier A White crystalline solidFreely soluble, clear solutionFreely soluble, clear solution
Supplier B Off-white powderSoluble, slightly hazy solutionSoluble, clear solution
Supplier C White powder with some clumpingFreely soluble, clear solutionFreely soluble, clear solution

Interpretation: Supplier B's material presents two potential red flags: an off-white color suggesting the presence of impurities, and a slightly hazy aqueous solution, which could indicate insoluble particulate matter.

Identity and Structural Integrity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and for identifying and quantifying impurities.[9]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts. Integrate signals in the ¹H NMR to quantify any observed impurities relative to the main compound.

Table 2: Summary of ¹H NMR Data

SupplierChemical Shift (ppm)Signal MultiplicityIntegrationImpurities Detected
Supplier A Consistent with referenceAs expectedCorrect proton ratiosNone detected (>0.1%)
Supplier B Consistent with referenceAs expectedCorrect proton ratiosUnidentified signals at 2.5-2.8 ppm (~1.5%)
Supplier C Consistent with referenceAs expectedCorrect proton ratiosResidual solvent (Acetone) at 2.22 ppm (~0.5%)

¹³C NMR Interpretation: The ¹³C NMR spectra for all three suppliers showed the expected number of signals corresponding to the carbon atoms in 2-Methylpiperidin-3-one. However, the spectrum for Supplier B's material exhibited minor, low-intensity peaks, corroborating the presence of impurities suggested by the ¹H NMR data.

Causality: The presence of unknown impurities in Supplier B's product could stem from incomplete reaction or inadequate purification during manufacturing. The residual acetone in Supplier C's material is likely a remnant from the final crystallization or drying step. While a small amount of a common solvent may be acceptable depending on the application, unidentified impurities are a significant concern.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of a substance and profiling its impurities.[6][10]

Experimental Protocol: HPLC-UV/MS Analysis

  • System: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Detection: UV at 210 nm and positive ion mode for MS.

  • Sample Preparation: Prepare solutions of each sample in the mobile phase at a concentration of 1 mg/mL.

Table 3: Comparative HPLC Purity Data

SupplierMain Peak Purity (%)Number of Impurities (>0.05%)Major Impurity (m/z)
Supplier A 99.81151.1 (isomer)
Supplier B 98.24163.1 (unknown)
Supplier C 99.52133.1 (degradation product)

Interpretation: Supplier A demonstrates the highest purity by HPLC, with only a minor isomeric impurity. Supplier B's material shows significantly lower purity and multiple unknown impurities, consistent with the NMR data. The major impurity in Supplier B's sample has a mass that does not correspond to a simple related structure, warranting further investigation if this supplier were to be considered. Supplier C's product is of high purity, with a minor impurity that appears to be a degradation product.

Melting Point Analysis

The melting point of a crystalline solid is a good indicator of its purity. A pure compound will have a sharp melting point range, while impurities will typically broaden and depress the melting point.

Experimental Protocol: Melting Point Determination

  • Instrument: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the dry sample into a capillary tube.

  • Measurement: Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point and record the range from the first appearance of liquid to the complete melting of the solid.

Table 4: Melting Point Comparison

SupplierMelting Point Range (°C)
Supplier A 165-167
Supplier B 158-163
Supplier C 163-165

Interpretation: Supplier A exhibits the sharpest and highest melting point range, which is indicative of high purity. The broad and depressed melting point range of Supplier B's material is consistent with the presence of significant impurities as detected by NMR and HPLC. Supplier C's melting point range is also sharp, suggesting good overall purity.

Conclusion and Recommendations

Based on the collective evidence from our multi-faceted analysis, a clear distinction in quality emerges among the three hypothetical suppliers.

  • Supplier A consistently demonstrated the highest quality across all analytical tests. The material was a clean, white crystalline solid with high purity by both NMR and HPLC and a sharp melting point. This supplier would be the top recommendation for use in sensitive research and development applications.

  • Supplier C provided material of good quality, with high purity and acceptable physicochemical properties. The presence of a minor amount of a known residual solvent is a manageable issue, and this supplier could be a viable second option.

  • Supplier B is not recommended based on this evaluation. The off-white appearance, presence of multiple unknown impurities detected by both NMR and HPLC, and a broad, depressed melting point range all point to a lower quality product that could compromise the integrity of subsequent synthetic work.

This guide illustrates a robust, self-validating framework for the critical evaluation of a key starting material. By employing a combination of orthogonal analytical techniques, researchers can make informed, data-driven decisions when selecting commercial chemical sources, thereby enhancing the reliability and success of their scientific endeavors.

References

  • The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023, February 28). Vertex AI Search.
  • Impurity profiling and synthesis of standards. Enantia.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). Pharma Focus Asia.
  • Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024, July 11).
  • Pharmaceutical Production: Quality Materials Matter. (2025, July 12). Medilyx Drugs & Chem LLP.
  • Importance of Raw Material API in Pharmaceutical Manufacturing. (2023, July 26). SCL Lifesciences.
  • How Impurity Reference Standards Ensure Drug Safety. (2025, March 14). HealthManagement.org.
  • The quality of raw materials during drug development. Q people.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolve Mass.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • 1894125-82-6|2-Methylpiperidin-3-one hydrochloride. BLD Pharm.
  • methyl piperidine-3-carboxylate hydrochloride | 89895-55-6. MilliporeSigma.
  • Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2. EvitaChem.
  • eMolecules​ cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride | 2640552-38-9. Fisher Scientific.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • 2-Methylpiperidine 98 109-05-7. Sigma-Aldrich.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Methylpiperidin-3-one Hydrochloride

The proper management and disposal of chemical waste are not merely procedural tasks; they are foundational pillars of laboratory safety, environmental responsibility, and regulatory compliance. For researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are not merely procedural tasks; they are foundational pillars of laboratory safety, environmental responsibility, and regulatory compliance. For researchers and drug development professionals handling specialized reagents like 2-Methylpiperidin-3-one hydrochloride, a comprehensive understanding of the disposal process is critical. This guide provides a detailed, step-by-step protocol grounded in established safety principles to ensure this compound is managed safely from the moment it is deemed waste to its final disposal.

Hazard Identification and Essential Precautions

Before any handling or disposal, a thorough risk assessment is paramount. 2-Methylpiperidin-3-one hydrochloride (CAS No. 1894125-82-6) is classified with specific hazards that dictate its handling protocols.

According to its Safety Data Sheet (SDS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, it must be treated as a hazardous substance. While the hydrochloride salt form is a solid and less likely to be flammable than its free-base piperidine counterpart, the inherent reactivity and toxicity of the piperidine ring structure warrant significant caution[2][3][4].

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristics" of ignitability, corrosivity, reactivity, or toxicity[5]. Given its known irritant and potential toxicological properties, 2-Methylpiperidin-3-one hydrochloride waste must be managed as regulated hazardous waste.

Key Principle: Never dispose of 2-Methylpiperidin-3-one hydrochloride or its containers in the general trash or down the drain.[6][7]. Such actions can lead to environmental contamination, damage to plumbing, and potential exposure to sanitation workers.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, stringent adherence to PPE is non-negotiable. The causality is simple: creating physical barriers prevents chemical contact and exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. This is critical to prevent contact that could cause serious, irreversible eye damage[8].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves as hazardous waste[7][9].

  • Skin and Body Protection: A standard lab coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat to prevent skin contact and contamination of personal clothing[9].

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols, thereby mitigating the risk of respiratory tract irritation[8][9].

Waste Segregation and Containment: A Protocol for Safety

The cornerstone of safe chemical waste management is proper segregation and containment. Mixing incompatible waste streams can trigger dangerous chemical reactions[10].

Step 1: Select a Designated Hazardous Waste Container The container must be in good condition, free of leaks, and made of a material compatible with the chemical waste. For 2-Methylpiperidin-3-one hydrochloride, a high-density polyethylene (HDPE) or glass container is appropriate. The original product container is often the best choice for storing unused surplus material[11].

Step 2: Ensure Correct and Thorough Labeling Improper labeling is a frequent and dangerous compliance failure. From the moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" [9].

  • The full chemical name: "2-Methylpiperidin-3-one hydrochloride" . Do not use abbreviations or chemical formulas.

  • The accumulation start date (the date waste was first added).

  • An indication of the relevant hazards (e.g., "Irritant," "Toxic").

Step 3: Practice Strict Waste Segregation Store the waste container for 2-Methylpiperidin-3-one hydrochloride separately from other chemical waste streams. Based on the general reactivity of piperidine derivatives, it is critical to keep it segregated from:

  • Strong Oxidizing Agents

  • Strong Acids and Bases[3][10]

On-Site Storage in Satellite Accumulation Areas (SAAs)

Regulatory frameworks like those from the EPA and OSHA mandate that hazardous waste be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA)[12][13].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment: The waste container must be kept in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks or spills.

  • Closure: The container must be securely closed at all times, except when waste is actively being added[11][12]. This prevents the release of vapors and protects against spills.

Parameter Guideline Rationale
Hazard Classification Skin Irritant (Cat. 2), Eye Irritant (Cat. 1), Respiratory Irritant (STOT SE 3)[1][8]Dictates the minimum required PPE and handling precautions.
Required PPE Safety goggles/face shield, nitrile gloves, lab coat, use of fume hood.To prevent exposure via dermal, ocular, or inhalation routes[9].
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent hazardous chemical reactions during storage or in case of a spill[3][10].
Container Type Original container, or a clearly labeled, compatible (HDPE, glass) container with a secure lid.To ensure chemical integrity and prevent leaks or spills[11][14].
Disposal Method Collection by a licensed hazardous waste disposal service. DO NOT drain or trash dispose.To comply with federal/local regulations (EPA RCRA) and prevent environmental harm[15].
Spill Cleanup Absorb with inert material (sand, vermiculite), collect as hazardous waste.To safely contain and remove the material without creating additional hazards[2][16].
Table 1. Summary of Safety and Disposal Information for 2-Methylpiperidin-3-one Hydrochloride.

Step-by-Step Disposal Workflow

The following diagram and procedural steps outline the decision-making process for managing all forms of 2-Methylpiperidin-3-one hydrochloride waste.

G start Waste Generation (2-Methylpiperidin-3-one hydrochloride) is_spill Is it a spill? start->is_spill spill_protocol IMMEDIATE ACTION 1. Evacuate & Alert Area 2. Don Full PPE 3. Contain with Inert Absorbent 4. Collect all materials as hazardous waste is_spill->spill_protocol  Yes characterize Characterize Waste Stream is_spill->characterize No   solid_waste Solid Waste (Contaminated gloves, wipes, vials) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) characterize->liquid_waste Liquid empty_container Is original container empty? characterize->empty_container Container surplus Unused/Surplus Product (Keep in original container) characterize->surplus Surplus select_container Select & Label Approved Hazardous Waste Container solid_waste->select_container liquid_waste->select_container empty_container->surplus No rinse_protocol Triple rinse with suitable solvent (e.g., water or ethanol). COLLECT ALL RINSATE as liquid hazardous waste. empty_container->rinse_protocol Yes surplus->select_container rinse_protocol->liquid_waste container_disposal Deface original label. Dispose of empty container per institutional EHS guidelines. rinse_protocol->container_disposal store_saa Store container in designated SAA. Keep closed. Use secondary containment. select_container->store_saa ehs_pickup Arrange for pickup by institutional EHS or licensed contractor. store_saa->ehs_pickup

Diagram 1. Decision workflow for the disposal of 2-Methylpiperidin-3-one hydrochloride.**

Procedural Steps:

  • Waste Characterization: Identify the waste type: surplus chemical, contaminated solid labware (e.g., pipette tips, weigh boats), or a solution.

  • Surplus/Unused Product: If the original container is not empty and the material is no longer needed, it is waste. Keep it in its original, labeled container and place it in the SAA.

  • Contaminated Solid Waste: Collect all items with trace contamination in a designated solid hazardous waste container. This container must be lined with a compatible bag and kept closed[10].

  • Contaminated Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a designated liquid hazardous waste container.

  • Empty Container Management: An empty container that held this compound must still be managed with care. The safest and most compliant procedure is to triple-rinse the container with a solvent capable of removing the residue (e.g., water, ethanol)[11]. Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's specific guidelines.

  • Final Disposal: Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup[12][17]. They are trained and equipped to transport and dispose of the material in compliance with all federal and state regulations[18][19].

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent further contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading contamination.

  • Don PPE: Before addressing the spill, put on the full complement of required PPE as described in Section 2.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. For a liquid spill, cover and absorb it with an inert, non-combustible material like sand, vermiculite, or a chemical absorbent pad[9][16].

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to these rigorous, well-documented procedures, you build a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect yourself, your colleagues, and the community.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • ERG Environmental. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • BLD Pharm. (n.d.). 2-Methylpiperidin-3-one hydrochloride | 1894125-82-6.
  • SynQuest Labs. (n.d.). (R)-2-Methylpiperidine - Safety Data Sheet.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Chempur. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Key Organics. (2017, December 1). Safety Data Sheet - 6-Piperidin-1-ylpyridin-3-amine.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperidine.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.

Sources

Handling

Personal protective equipment for handling 2-Methylpiperidin-3-one hydrochloride

Executive Summary: The Scientist’s Perspective Handling 2-Methylpiperidin-3-one hydrochloride (CAS: 1894125-82-6) requires a nuanced approach that goes beyond standard laboratory safety. As a piperidine derivative with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scientist’s Perspective

Handling 2-Methylpiperidin-3-one hydrochloride (CAS: 1894125-82-6) requires a nuanced approach that goes beyond standard laboratory safety. As a piperidine derivative with a ketone functionality stabilized as a hydrochloride salt, this compound presents a dual challenge: chemical instability (prone to oxidation/polymerization if mishandled) and biological reactivity (mucous membrane irritation).

This guide replaces generic advice with field-proven protocols. Our goal is to protect not just the researcher, but the integrity of the experiment. The hydrochloride salt form renders the compound hygroscopic; therefore, moisture exclusion is as critical for safety (preventing acidic hydrolysis) as it is for stoichiometry.

Hazard Profiling & Risk Assessment

Effective PPE selection begins with understanding the specific molecular risks.

Hazard ClassGHS CodeSignalMechanistic Risk Insight
Acute Toxicity (Oral) H302 WarningPiperidine alkaloids can modulate nicotinic receptors. Ingestion may cause systemic neurotoxicity.
Skin Irritation H315 WarningThe HCl salt hydrolyzes upon contact with skin moisture, creating a localized acidic environment (

).
Eye Irritation/Damage H319/H318 Danger Critical Risk. Fine salt dust is highly hygroscopic, rapidly dissolving in tear fluid to cause severe corneal abrasion and chemical burns.
STOT - Single Exp. H335 WarningInhalation of dust triggers immediate respiratory tract inflammation due to amine/acid functionality.

Scientist's Note: While often labeled "Warning," treat eye exposure hazards as "Danger." The salt nature of this compound means it clings to moist surfaces (eyes, lungs), prolonging exposure time.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. Use this matrix to select gear based on the specific operational phase.

A. Respiratory Protection[1][2][3][4][5]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Secondary Control (Outside Hood): If weighing must occur on an open bench (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293).

    • Why: Simple N95s may not sufficiently trap fine hydrochloride salt particles, which can be <0.3 microns.

B. Hand Protection[1][2][5]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Double Gloving: Required when handling solutions >1M or during synthesis workups.

  • Breakthrough Logic: Piperidines are organic amines. While the HCl salt is less permeating than the free base, once dissolved in organic solvents (DCM, Methanol), permeation rates accelerate.

    • Recommendation: Change outer gloves immediately upon splash contact.

C. Eye & Face Protection[1][2][3][5][6][7]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindicated: Safety glasses with side shields are insufficient for handling the powder form. Air currents can carry dust around shields into the eye.

D. Body Protection[1][2][3][7]
  • Standard: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a fire occurs involving flammable solvents used with this reagent.

Operational Protocols: Step-by-Step

Protocol A: Storage & Stability
  • Condition: Store at -20°C (Freezer) under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: The ketone group at the C3 position is susceptible to oxidation and enolization. The HCl salt improves stability, but moisture ingress will degrade the compound, leading to "gooey" solids that are dangerous to weigh.

Protocol B: Safe Weighing & Transfer
  • Step 1: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening.

    • Why: Opening a cold vial condenses atmospheric water onto the solid, causing rapid hydrolysis and clumping.

  • Step 2: Place the balance inside the fume hood. If air currents disturb the reading, use a static-dissipative weighing funnel .

  • Step 3: Use a disposable spatula. Do not use metal spatulas if the coating is scratched, as iron traces can catalyze decomposition of the free base in subsequent steps.

Protocol C: Solubilization
  • Solvent Choice: Soluble in water, methanol, and DMSO.

  • Exotherm Warning: Dissolving HCl salts in water is slightly exothermic. Add the solid to the solvent slowly.

  • Neutralization: If the free base is required, neutralize with carbonate base (e.g.,

    
    ) in a biphasic system (DCM/Water). Wear a face shield  during this step due to potential 
    
    
    
    off-gassing and pressure buildup.

Emergency Response & Decontamination

Self-Validating Response System:

  • Skin Contact: Wash with soap and water for 15 minutes. Test: Use pH paper on the skin surface; continue washing until pH is neutral (6-8).

  • Eye Contact: Flush for 15 minutes. Critical: Do not rub. The crystals are abrasive.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with weak sodium bicarbonate solution) to neutralize and dissolve.

    • Wipe up and place in a sealed bag.

Waste Disposal Strategy

Disposal must follow local environmental regulations (RCRA in the US).

Waste StreamClassificationMethod
Solid Waste Hazardous ChemicalDissolve in a combustible solvent (e.g., acetone) and send for incineration.
Aqueous Waste Acidic/ToxicAdjust pH to 6-8. Check for heavy metals (none in this compound). Dispose of as aqueous organic waste.
Contaminated Sharps HazardousDo not recap needles used with this solution.

Visualized Handling Workflow

The following diagram illustrates the logical flow from storage to reaction, emphasizing critical decision points for safety.

SafeHandling Storage 1. Cold Storage (-20°C, Inert Gas) Equilibration 2. Temp Equilibration (Desiccator, 30 mins) Storage->Equilibration Prevent Condensation PPE_Check 3. PPE Verification (Goggles + Nitrile) Equilibration->PPE_Check Weighing 4. Weighing (Fume Hood Only) PPE_Check->Weighing Dust Control Solubilization 5. Solubilization (Slow Addition) Weighing->Solubilization Avoid Static Waste 7. Waste Disposal (Incineration) Weighing->Waste Spill (Wet Wipe) Reaction 6. Reaction/Use Solubilization->Reaction Reaction->Waste

Figure 1: Operational workflow for handling 2-Methylpiperidin-3-one hydrochloride, emphasizing temperature equilibration to prevent hydrolysis risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22707028, Piperidin-3-one hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidin-3-one hydrochloride.[1] Retrieved from [Link]

Sources

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